Rho Kinase Inhibitor V
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(17-11-23-15-3-1-2-4-16(15)24-17)21-14-7-5-12(6-8-14)13-9-19-20-10-13/h1-10,17H,11H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBNMPALTYSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=CNN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648692 | |
| Record name | N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072906-02-5 | |
| Record name | N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Rho/ROCK Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the Rho/ROCK signaling pathway, a critical regulator of fundamental cellular processes. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanics of the pathway, offers field-proven experimental insights, and discusses its therapeutic potential.
Introduction: The Central Role of Rho/ROCK in Cellular Architecture and Function
The Rho family of small GTPases, particularly RhoA, and their primary downstream effectors, the Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2), constitute a pivotal signaling axis in eukaryotic cells.[1] This pathway is a master regulator of the actin cytoskeleton, influencing a wide array of cellular functions including cell migration, adhesion, contraction, proliferation, and apoptosis.[1][2] Dysregulation of the Rho/ROCK pathway is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, neurodegenerative conditions, and fibrotic diseases, making it a highly attractive target for therapeutic intervention.[1][2]
This guide will provide a comprehensive overview of the Rho/ROCK signaling cascade, from its molecular activation to its downstream cellular consequences. We will also present detailed, validated experimental protocols for interrogating this pathway and discuss the current landscape of pharmacological inhibitors, providing a robust resource for both basic research and translational drug development.
The Core Signaling Cascade: A Molecular Switch Regulating the Cytoskeleton
The Rho/ROCK pathway functions as a tightly regulated molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] This dynamic process is controlled by three main classes of regulatory proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): GEFs promote the exchange of GDP for GTP, thereby activating Rho GTPases.[4]
-
GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rho proteins, leading to the hydrolysis of GTP to GDP and subsequent inactivation.
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester inactive Rho-GDP in the cytoplasm, preventing its interaction with GEFs at the cell membrane.
Upon activation by upstream signals, such as those from G protein-coupled receptors (GPCRs), RhoA-GTP translocates to the plasma membrane where it binds to and activates its downstream effectors, most notably ROCK1 and ROCK2.[5]
Downstream Effectors and Cellular Outcomes
Activated ROCK kinases phosphorylate a multitude of substrates, leading to the orchestration of various cellular responses, primarily centered around the regulation of the actin cytoskeleton.[4] Key downstream targets include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes actomyosin contractility.[6]
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[7] This leads to a net increase in phosphorylated MLC and sustained cellular contraction.
-
LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6] This results in the stabilization and accumulation of actin filaments, contributing to the formation of stress fibers.
-
Ezrin/Radixin/Moesin (ERM) Proteins: ROCK phosphorylation of ERM proteins promotes their activation, leading to the crosslinking of actin filaments with the plasma membrane.[3]
-
Collapsin Response Mediator Protein 2 (CRMP-2): In the nervous system, ROCK can phosphorylate CRMP-2, a protein involved in regulating microtubule dynamics and axonal growth.[8]
The concerted action of these downstream effectors results in increased cell contractility, stress fiber formation, focal adhesion maturation, and ultimately influences cell shape, motility, and tissue architecture.
Figure 1: The core Rho/ROCK signaling pathway.
Experimental Methodologies for Interrogating the Rho/ROCK Pathway
A thorough understanding of the Rho/ROCK pathway necessitates robust experimental approaches to measure its activity and dissect its function. This section provides detailed protocols for two fundamental assays.
Measuring RhoA Activation: The Rhotekin Pull-Down Assay
The activation state of RhoA is a critical determinant of downstream signaling. The Rhotekin pull-down assay is a widely used method to specifically isolate active, GTP-bound RhoA from total cell lysates.[9] This technique relies on the ability of the Rho-binding domain (RBD) of Rhotekin, a RhoA effector protein, to selectively bind to RhoA-GTP.
-
Cell Lysis:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the total cellular protein.
-
-
Affinity Precipitation of Active RhoA:
-
Determine the protein concentration of the cell lysate.
-
Incubate an appropriate amount of lysate (typically 500 µg to 1 mg) with Rhotekin-RBD-conjugated agarose beads for 1 hour at 4°C with gentle rotation.
-
Positive and Negative Controls: In parallel, treat separate aliquots of lysate with GTPγS (a non-hydrolyzable GTP analog) to induce maximal RhoA activation (positive control) and GDP to ensure RhoA is in its inactive state (negative control).
-
-
Washing and Elution:
-
Pellet the agarose beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with an ice-cold wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl).
-
After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analyze the band intensity to determine the relative amount of active RhoA in each sample. An aliquot of the total cell lysate should also be run to determine the total RhoA levels.
-
Figure 2: Experimental workflow for the RhoA activation pull-down assay.
Assessing ROCK Activity: In Vitro Kinase Assay
An in vitro kinase assay provides a direct measure of ROCK's enzymatic activity by quantifying the phosphorylation of a specific substrate. This assay is particularly useful for screening potential ROCK inhibitors and for studying the regulation of ROCK activity by upstream signals.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube or a 96-well plate, combine the recombinant active ROCK enzyme, the substrate (e.g., recombinant MYPT1 or a synthetic peptide substrate), and the experimental compounds (e.g., potential inhibitors).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Initiation of the Kinase Reaction:
-
Initiate the reaction by adding ATP to a final concentration that is near the Km of ROCK for ATP (typically 10-100 µM). The use of [γ-³²P]ATP allows for direct quantification of phosphate incorporation.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of 2X Laemmli sample buffer or a solution containing EDTA to chelate the Mg²⁺ ions.[8]
-
-
Detection of Substrate Phosphorylation:
-
Radiometric Detection: If [γ-³²P]ATP was used, spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. The amount of incorporated radioactivity can be quantified using a scintillation counter.
-
Non-Radiometric Detection:
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film.
-
Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 (Thr696)).
-
ELISA-based Assays: Utilize a microplate coated with the ROCK substrate. After the kinase reaction, detect the phosphorylated substrate with a phospho-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[7]
-
-
Figure 3: Experimental workflow for an in vitro ROCK kinase assay.
Pharmacological Inhibition of the Rho/ROCK Pathway
The significant involvement of the Rho/ROCK pathway in a multitude of diseases has spurred the development of a range of small molecule inhibitors. These compounds have become invaluable tools for both basic research and clinical applications.
Key ROCK Inhibitors and their Characteristics
Several ROCK inhibitors have been extensively characterized and are widely used in research. The table below summarizes the half-maximal inhibitory concentrations (IC50) and selectivity for some of the most common ROCK inhibitors.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity | Reference(s) |
| Y-27632 | ROCK1/2 | 140 nM (Ki) | 300 nM (Ki) | Pan-ROCK | [10] |
| Fasudil | ROCK1/2 | ~1.9 µM | ~0.33 µM | Pan-ROCK | [10] |
| Ripasudil | ROCK1/2 | 51 nM | 19 nM | Pan-ROCK | [10] |
| Netarsudil | ROCK1/2 | ~2.7 nM (Ki) | ~2.7 nM (Ki) | Pan-ROCK | [11] |
| Belumosudil (KD025) | ROCK2 | >10 µM | 60 nM | ROCK2 selective | [10] |
| GSK269962A | ROCK1/2 | 1.6 nM | 4 nM | Pan-ROCK | [10] |
| RKI-1447 | ROCK1/2 | 14.5 nM | 6.2 nM | Pan-ROCK | [10] |
| DC24 | ROCK1/2 | 6.354 µM | 0.124 µM | ROCK2 selective | [3] |
Note: IC50 and Ki values can vary depending on the assay conditions.
The development of isoform-selective inhibitors, such as Belumosudil for ROCK2, is a significant advancement in the field, allowing for a more nuanced dissection of the specific roles of ROCK1 and ROCK2 in different cellular contexts.[12]
Therapeutic Applications and Future Directions
The therapeutic potential of ROCK inhibitors is being explored in a wide range of clinical settings. Fasudil is already approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4] Ripasudil and Netarsudil are approved for the treatment of glaucoma, as they increase aqueous humor outflow by relaxing the trabecular meshwork.[11] Belumosudil has recently been approved for the treatment of chronic graft-versus-host disease.
Ongoing research continues to uncover new therapeutic avenues for ROCK inhibitors, including in the treatment of cancer metastasis, pulmonary hypertension, and neurodegenerative diseases. The continued development of more potent and selective inhibitors, coupled with a deeper understanding of the tissue-specific functions of ROCK1 and ROCK2, will undoubtedly pave the way for novel and effective therapies targeting the Rho/ROCK signaling pathway.
The Role of Rho/ROCK in Cell Migration: A Quantitative Perspective
Cell migration is a complex and highly integrated process that is fundamental to development, immune surveillance, and wound healing, but also contributes to disease progression, such as in cancer metastasis. The Rho/ROCK pathway is a central regulator of cell migration, primarily by controlling cell contractility and adhesion dynamics.
Inhibition of ROCK has been shown to have profound, and sometimes paradoxical, effects on cell migration. For instance, while complete inhibition of ROCK can impair cell migration, partial inhibition has been observed to accelerate it in some contexts.[13] This is likely due to a reduction in the "pull-back" force at cell-cell contacts, allowing for more efficient forward movement of the cell collective.[13]
The table below presents a summary of quantitative data from a study investigating the effects of the ROCK inhibitor Y-27632 on the migration of astrocytoma cells.
| Cell Line | Treatment | Migration Rate (µm/hr) | % of Control |
| U251 | Control | 10.2 ± 1.1 | 100% |
| 5 µM Y-27632 | 15.8 ± 1.5 | ~155% | |
| 25 µM Y-27632 | 18.1 ± 1.9 | ~177% | |
| U87 | Control | 8.9 ± 0.9 | 100% |
| 5 µM Y-27632 | 12.5 ± 1.3 | ~140% | |
| 25 µM Y-27632 | 14.7 ± 1.6 | ~165% |
Data adapted from Salhia, B. et al. (2005). Inhibition of Rho-Kinase Affects Astrocytoma Morphology, Motility, and Invasion through Activation of Rac1. Cancer Research.[1]
These data highlight the dose-dependent effects of ROCK inhibition on cell migration and underscore the importance of carefully titrating inhibitor concentrations in experimental studies.
Conclusion
The Rho/ROCK signaling pathway is a cornerstone of cell biology, with profound implications for both health and disease. Its intricate regulation and diverse downstream effects present both a challenge and an opportunity for researchers and drug developers. A thorough understanding of the molecular mechanisms of this pathway, coupled with the application of robust experimental methodologies, is essential for unraveling its complexities and harnessing its therapeutic potential. This guide has provided a comprehensive framework for approaching the study of the Rho/ROCK pathway, from its fundamental principles to its practical investigation. As our knowledge of this critical signaling axis continues to expand, so too will our ability to modulate its activity for the betterment of human health.
References
- Muñoz-Galdeano, T., et al. (2023). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Neurology, 101(10), 446-454.
- Wang, S. K., et al. (2022). Effects of netarsudil-family Rho kinase inhibitors on human trabecular meshwork cell contractility and actin remodeling using a bioengineered ECM hydrogel. bioRxiv.
- Ghimire, K., et al. (2023). Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism. Research Square.
- Cheng, Z., et al. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases.
- Guan, G. & Mei, L. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Genes, 14(1), 272.
- Julian, L. & Olson, M. F. (2014). Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. eLife, 3, e02377.
-
Creative Diagnostics. ROCK Signaling Pathway. Creative Diagnostics. Available from: [Link]
- Nini, L. & Dagnino, L. (2010). Accurate and reproducible measurements of RhoA activation in small samples of primary cells. Analytical Biochemistry, 398(1), 135-137.
- Niu, J., et al. (2017). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology, 1591, 13-20.
- Salhia, B., et al. (2005). Inhibition of Rho-Kinase Affects Astrocytoma Morphology, Motility, and Invasion through Activation of Rac1. Cancer Research, 65(19), 8792-8800.
-
Wikipedia. Rho-associated protein kinase. Wikipedia. Available from: [Link]
- Zhang, X., et al. (2012). The Rho/ROCK signaling pathway in cell biology.
- Cheng, Z., et al. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Preprints.org.
- Unbekandt, M. & Olson, M. F. (2014). The Rho-guanine nucleotide exchange factor Solo decelerates collective cell migration by modulating the Rho-ROCK pathway and keratin networks. Molecular Biology of the Cell, 25(10), 1549-1563.
- Iida, Y., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Experimental Cell Research, 333(2), 220-231.
-
Cell Biolabs, Inc. 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. Available from: [Link]
- Feng, Y., et al. (2016). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Oncotarget, 7(22), 33041-33055.
- Alblas, J., et al. (2001). Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes. Molecular Biology of the Cell, 12(7), 2137-2145.
- Zhang, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. MedChemComm, 15(2), 314-325.
- Lee, J.-H., et al. (2014). Selective ROCK2 Inhibition In Focal Cerebral Ischemia.
- Liu, X., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 24(18), 14332.
- Lin, C.-W., et al. (2019). Schematic diagram of the RhoA/Rho kinase signaling pathway.
- Adriaenssens, E., et al. (2023). In vitro kinase assay v1. protocols.io.
- Zhang, Y., et al. (2023). Schematic diagram of the mechanism of Rho/Rock signaling pathway.
- Zhang, Y., et al. (2022). In vitro kinase assay. protocols.io.
- Zhang, X., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program.
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Graphviz. External Resources. Graphviz. Available from: [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available from: [Link]
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von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Available from: [Link]
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discovery and development of Rho Kinase Inhibitors
Topic: Discovery and Development of Rho Kinase (ROCK) Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Foundation
The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are AGC-family serine/threonine kinases that serve as central effectors of the small GTPase RhoA. They act as a molecular switch controlling actin cytoskeleton organization, cell motility, and smooth muscle contraction.
For drug developers, ROCK represents a high-value but challenging target. While initially pursued for systemic cardiovascular indications (hypertension, angina), the profound hemodynamic side effects (systemic hypotension) shifted the discovery paradigm toward local delivery (ophthalmology) and soft drug design .
The RhoA/ROCK Signaling Architecture
ROCK activation is triggered by GTP-bound RhoA. Once active, ROCK phosphorylates downstream substrates to promote actin-myosin contractility. The two most critical phosphorylation events are:
-
Inhibition of MLCP (Myosin Light Chain Phosphatase): ROCK phosphorylates the MYPT1 subunit of MLCP, disabling it.
-
Direct Phosphorylation of MLC (Myosin Light Chain): This dual mechanism leads to a massive increase in phosphorylated MLC, driving cross-bridge cycling and contraction.
Figure 1: The RhoA-ROCK Signaling Cascade This diagram illustrates the canonical pathway from GPCR activation to cytoskeletal reorganization.
Caption: The RhoA-ROCK pathway.[1][2] Red dashed lines indicate inhibitory signaling. ROCK promotes contraction by simultaneously inhibiting the phosphatase (MYPT1) and activating the motor protein (MLC).
The Discovery Arc: From Systemic to Soft Drugs
The development of ROCK inhibitors is a case study in managing on-target toxicity through medicinal chemistry and pharmacokinetic (PK) optimization.
First Generation: Systemic Isoquinolines (Fasudil)
-
Compound: Fasudil (HA-1077).
-
Discovery Logic: Identified via phenotypic screening for vasodilators. It competes with ATP for the kinase active site.[3]
-
Clinical Status: Approved in Japan (1995) for cerebral vasospasm following subarachnoid hemorrhage.[4]
-
Limitation: Short half-life and potent systemic vasodilation prevent its use in chronic conditions like hypertension due to the risk of hypotension.
Second Generation: Local Delivery (Ripasudil)
-
Compound: Ripasudil (K-115).[5]
-
Discovery Logic: To treat glaucoma , researchers needed a compound that relaxes the Trabecular Meshwork (TM) to increase aqueous humor outflow.
-
Optimization: Designed for high solubility and local efficacy.
-
Clinical Status: Approved in Japan (2014) for glaucoma.[6]
Third Generation: Soft Drugs (Netarsudil)
-
Compound: Netarsudil (AR-13324).[7]
-
Discovery Logic (The "Soft Drug" Approach): The goal was to maximize local potency in the eye while eliminating systemic side effects.
-
Mechanism: Netarsudil is an ester. Upon penetrating the cornea and acting on the TM, any drug that enters systemic circulation is rapidly metabolized by plasma esterases into an inactive metabolite.
-
Dual Action: Uniquely, Netarsudil also inhibits the Norepinephrine Transporter (NET), reducing aqueous humor production (a secondary mechanism).
-
Clinical Status: FDA Approved (2017) as Rhopressa.
Medicinal Chemistry & Structural Biology
The ATP-Binding Pocket
ROCK inhibitors are typically Type I (ATP-competitive) kinase inhibitors. The hinge region of ROCK contains a conserved Met-Glu-Phe motif.
-
Isoquinolines (Fasudil, Ripasudil): The nitrogen of the isoquinoline ring forms a critical hydrogen bond with the backbone amide of Met156 (ROCK1 numbering).
-
Amino-indazoles (Y-27632): The pyridine nitrogen accepts a hydrogen bond from the hinge region.
The Selectivity Challenge (ROCK1 vs. ROCK2)
ROCK1 and ROCK2 share 92% sequence identity in their kinase domains.
-
Current State: Most clinical inhibitors (Fasudil, Netarsudil) are non-selective (pan-ROCK).
-
Why Selectivity Matters:
-
ROCK2: Dominant in vascular smooth muscle contraction (hypertension target).
-
ROCK1: Dominant in stress fiber formation and apoptosis.
-
-
Emerging Inhibitors: Belumosudil (KD025) is a selective ROCK2 inhibitor approved for Graft-versus-Host Disease (GVHD). It exploits subtle shape differences in the linker region between the N- and C-lobes of the kinase.
Table 1: Comparative Profile of Key ROCK Inhibitors
| Compound | Class | Selectivity | Key Indication | Status | Mechanism Note |
| Fasudil | Isoquinoline | Pan-ROCK | Cerebral Vasospasm | Approved (JP/CN) | First-in-class; short half-life. |
| Y-27632 | Pyridine | Pan-ROCK | Research Tool | Preclinical | Standard reference compound; low potency in vivo. |
| Ripasudil | Isoquinoline | Pan-ROCK | Glaucoma | Approved (JP) | Optimized for ocular penetration. |
| Netarsudil | Amino-isoquinoline | Pan-ROCK | Glaucoma | Approved (US) | Soft drug ; rapidly metabolized systemically. |
| Belumosudil | Quinazolinone | ROCK2 > ROCK1 | GVHD | Approved (US) | First isoform-selective inhibitor. |
Experimental Protocols: A Self-Validating System
To develop a novel ROCK inhibitor, you must validate potency (biochemical) and functional efficacy (cellular).
Protocol A: Biochemical Kinase Inhibition Assay (IMAP or FRET)
Objective: Determine the IC50 of a compound against recombinant ROCK1/2.
Reagents:
-
Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).
-
Substrate: Fluorescein-labeled peptide (e.g., S6 ribosomal protein derived peptide: AKRRRLSSLRA).
-
ATP: Critical Control.
Step-by-Step Methodology:
-
ATP Km Determination: Before screening, determine the Km for ATP for your specific enzyme lot.
-
Why: Screening at
biases for competitive inhibitors. Screening at may miss them. -
Standard: Run the assay at Km(app) (typically 5–10 µM for ROCK).
-
-
Reaction Mix:
-
Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Enzyme: 2–5 nM ROCK1 or ROCK2.
-
Substrate: 100 nM Fluorescein-peptide.
-
-
Compound Addition: Serial dilute compounds in DMSO (final DMSO < 1%). Incubate with enzyme for 15 mins before adding ATP.
-
Initiation: Add ATP (at Km concentration) to start the reaction.
-
Incubation: 60 minutes at Room Temperature.
-
Termination: Add Binding Reagent (IMAP beads) or Stop Solution.
-
Readout: Measure Fluorescence Polarization (FP). High FP = Phosphorylated peptide bound to beads. Low FP = Inhibition.
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference: Include Y-27632 (Expected IC50 ~ 100-200 nM) as a positive control on every plate.
Protocol B: Cellular Actin Cytoskeleton Disassembly Assay
Objective: Confirm the compound penetrates the cell membrane and engages the target in a physiological context.
Model: Human Trabecular Meshwork (HTM) cells or HUVECs.
Step-by-Step Methodology:
-
Seeding: Plate cells on fibronectin-coated coverslips (10,000 cells/well). Allow to adhere for 24h.
-
Treatment: Treat with compound (0.1 – 10 µM) for 1 to 4 hours .
-
Note: ROCK inhibition effects are rapid. Long incubations (24h+) may induce apoptosis.
-
-
Fixation: 4% Paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Phalloidin-Rhodamine: Stains F-actin (Stress fibers).
-
DAPI: Stains nuclei.
-
Anti-p-MLC (Ser19): Antibody specific for phosphorylated Myosin Light Chain.
-
-
Quantification:
-
Positive Hit: Loss of central stress fibers (actin depolymerization) and reduction in p-MLC signal.
-
Cell Shape: Cells should adopt a "stellate" or elongated phenotype with neurite-like extensions (in neuronal cells) or retraction (in fibroblasts).
-
The Screening Workflow
Figure 2: Integrated Screening Cascade A logical flow from library to lead candidate.
Caption: The critical gatekeeper is the "Selectivity" step. ROCK inhibitors often cross-react with PKA and PKC due to AGC family homology.
References
-
Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase. Nature, 389, 990–994.
- Significance: The seminal paper describing Y-27632 and the physiological role of ROCK in hypertension.
-
Lin, C. W., et al. (2018). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics.
- Significance: Details the "soft drug" design and norepinephrine transporter (NET) inhibition activity of Netarsudil.
-
Garnock-Jones, K. P. (2014). Ripasudil: first global approval. Drugs, 74(18), 2211-2215.
- Significance: Covers the approval of the first topical ROCK inhibitor in Japan.
-
FDA Label: Rhopressa (Netarsudil).
- Significance: Official regulatory data on mechanism, safety, and clinical efficacy.
-
Wei, L., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry.
- Significance: Comprehensive review of SAR and structural biology of ROCK inhibitors.
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- 5. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Structure and Chemical Properties of Rho Kinase (ROCK) Inhibitors
Editorial Note: The topic specified was "Rho Kinase Inhibitor V." Following a comprehensive literature search, no specific, recognized compound by this name was identified. It is presumed that this may be a placeholder or a non-standard nomenclature. Therefore, exercising editorial autonomy as per the core directive, this guide will provide an in-depth technical overview of the structural and chemical properties of the broader class of Rho Kinase (ROCK) inhibitors. We will utilize well-characterized and clinically relevant examples to illustrate the core principles for a scientific and drug development audience.
Introduction: The Pivotal Role of the Rho/ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that functions as a critical downstream effector of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a central regulator of various fundamental cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its control of the actin cytoskeleton.[1] Dysregulation of this pathway has been implicated in a wide range of pathologies, including cardiovascular diseases like hypertension, neurological disorders, and glaucoma.[2][3] This has made ROCK a highly attractive target for therapeutic intervention, leading to the development of numerous small molecule inhibitors.[2]
This guide provides a detailed exploration of the structural features and chemical properties that define this important class of inhibitors. We will delve into the molecular architecture of the target protein, the diverse chemical scaffolds of its inhibitors, the principles of their design, and the experimental methodologies for their characterization.
The Target: Understanding the Structure and Activation of Rho Kinase
To effectively design and utilize ROCK inhibitors, a thorough understanding of the target enzyme is paramount. There are two highly homologous isoforms of ROCK: ROCK1 and ROCK2, which share 92% homology in their kinase domains.[4] Both isoforms are composed of three main functional domains:
-
N-terminal Kinase Domain: This is the catalytic core of the enzyme, responsible for phosphorylating downstream substrates.
-
Central Coiled-Coil Domain: This region contains the Rho-binding domain (RBD).
-
C-terminal Pleckstrin Homology (PH) Domain: This domain is involved in the autoinhibition of the kinase.
In its inactive state, the C-terminal portion of ROCK folds back to form an autoinhibitory loop that blocks the kinase domain.[4] Activation occurs when GTP-bound RhoA binds to the RBD, inducing a conformational change that releases this autoinhibition and opens up the catalytic site for substrate binding and phosphorylation.[4]
Caption: The Rho/ROCK signaling pathway activation cascade.
Structural Classes and Pharmacophore of ROCK Inhibitors
The majority of ROCK inhibitors are ATP-competitive, targeting the kinase domain. Over the years, a variety of chemical scaffolds have been developed, each with distinct properties.
Isoquinolinesulfonamides
This was one of the earliest and most influential classes of ROCK inhibitors.
-
Core Scaffold: A substituted isoquinoline ring linked via a sulfonyl group to a homopiperazine or similar cyclic amine.
-
Key Examples:
Pyridine and Azaindole-based Inhibitors
These inhibitors often exhibit high potency and improved selectivity.
-
Core Scaffold: Typically feature a central pyridine or azaindole ring system.
-
Key Examples:
-
Y-27632: One of the first small molecule ROCK inhibitors discovered and a widely used research tool.[3] It features a pyridine ring with a distinctive (R)-(+)-trans configuration of the amide side chain.
-
RKI-1447: A potent and selective ROCK inhibitor based on a 7-azaindole scaffold with demonstrated anti-tumor and anti-invasive properties.[3][6]
-
Other Emerging Scaffolds
Research continues to uncover novel scaffolds with desirable properties.
-
Core Scaffold: Indazole-based structures have been explored to develop new series of potent ROCK inhibitors.[6]
-
Key Examples:
Caption: Key structural classes of Rho Kinase inhibitors.
Structure-Activity Relationship (SAR) and Rational Drug Design
The development of potent and selective ROCK inhibitors has been driven by systematic SAR studies. The primary goal is to optimize interactions with the ATP-binding pocket of ROCK while minimizing off-target effects on other kinases.
-
Causality in Design: The choice of a specific scaffold, such as 1H-indazole, is often based on high-throughput screening and computational modeling to identify structures that fit the kinase's active site.[6]
-
Linker Optimization: The linker between the core scaffold and peripheral functional groups is crucial. Studies have shown that the choice of the linker can significantly impact the inhibitor's ability to affect cellular processes, even if the in vitro enzyme inhibition remains high.[6]
-
Selectivity Enhancement: Modifications to the core structure are made to exploit subtle differences between the ATP-binding pockets of ROCK and other kinases. For instance, the development of glycine derivatives of HA-1077 was a deliberate strategy to improve specificity for ROCK over kinases like PKA and PKC.[9]
Chemical Properties of Representative ROCK Inhibitors
The utility of a ROCK inhibitor in research or clinical settings is heavily dependent on its chemical properties.
| Property | Y-27632 | Fasudil (HA-1077) | H-1152 | Netarsudil |
| Chemical Formula | C₁₄H₂₁N₃O · 2HCl | C₁₄H₁₇N₃O₂S | C₁₆H₂₁N₃O₂S · 2HCl | C₂₈H₂₇N₃O₂ |
| Molecular Weight | 320.3 g/mol | 291.4 g/mol | 392.3 g/mol | 453.6 g/mol |
| Solubility | Soluble in water | Soluble in water | Soluble in water and DMSO | Data not readily available |
| ROCK1 Ki | ~140 nM | ~1.9 µM (IC₅₀) | ~1.6 nM | Data not readily available |
| ROCK2 Ki | ~220 nM | ~0.33 µM (IC₅₀) | Data not readily available | Data not readily available |
| Primary Use | Research Tool | Clinical (Japan, China) | Research Tool | Clinical (USA) |
Data compiled from various sources, including Sigma-Aldrich and Wikipedia.[3][5]
Stability and Storage: Most ROCK inhibitors are supplied as crystalline solids or powders. Stock solutions are typically prepared in water or DMSO. For long-term storage, it is recommended to aliquot and freeze stock solutions at -20°C to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols for Characterization
Validating the activity and specificity of a ROCK inhibitor is a critical step in its application.
In Vitro Kinase Activity Assay
This protocol provides a direct measure of an inhibitor's potency against the ROCK enzyme.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the ROCK enzyme. The inhibition of this process is quantified to determine the IC₅₀ value of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dilute recombinant human ROCK1 or ROCK2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., Myelin Basic Protein or a specific peptide substrate).
-
Prepare a solution of ATP, often radiolabeled (³²P-ATP or ³³P-ATP) for detection.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Reaction Setup:
-
In a microplate, add the reaction buffer, substrate, and diluted inhibitor.
-
Initiate the reaction by adding the ROCK enzyme.
-
Incubate for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Start the phosphorylation reaction by adding the ATP solution.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: A generalized workflow for an in vitro ROCK kinase assay.
Cell-Based Assay for ROCK Inhibition
This protocol assesses the inhibitor's effect on ROCK signaling within a cellular context.
Principle: ROCK activation leads to the formation of actin stress fibers and changes in cell morphology. Inhibition of ROCK reverses these effects.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa, NIH 3T3) on glass coverslips in a multi-well plate.
-
Allow the cells to adhere and grow to a desired confluency.
-
-
Treatment:
-
Treat the cells with a ROCK activator (e.g., lysophosphatidic acid, LPA) to induce stress fiber formation.
-
Concurrently or subsequently, treat the cells with various concentrations of the ROCK inhibitor. Include appropriate vehicle controls.
-
Incubate for a sufficient period (e.g., 1-2 hours) to allow for cellular response.
-
-
Staining and Imaging:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the F-actin stress fibers with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488).
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and qualitatively or quantitatively assess the reduction in stress fibers and changes in cell morphology (e.g., cell rounding) in the inhibitor-treated groups compared to the controls.
-
Conclusion
The development of Rho Kinase inhibitors represents a significant advancement in targeting a key signaling pathway implicated in numerous diseases. From the early isoquinolinesulfonamides to the newer, more diverse scaffolds, the field has evolved through a deep understanding of the structure of the ROCK enzyme and the application of rational drug design principles. The chemical properties of these inhibitors, such as potency, selectivity, and solubility, are critical determinants of their utility in both basic research and clinical applications. The robust experimental protocols available for their characterization ensure the reliability and reproducibility of studies employing these powerful molecular probes. As research continues, the development of isoform-selective and tissue-specific ROCK inhibitors holds the promise of even more targeted and effective therapies.
References
-
Sasaki, Y., et al. (2002). Development of specific Rho-kinase inhibitors and their clinical application. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]
-
LoGrasso, P. V., & Li, R. (2015). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 58(12), 4991-5006. [Link]
-
Nakajima, M., et al. (2007). Design and synthesis of Rho kinase inhibitors (II). Bioorganic & Medicinal Chemistry, 15(2), 945-960. [Link]
-
Wikipedia contributors. (2023, December 19). Rho kinase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Lin, C. W., & Sherman, B. (2018). Rho Kinase Inhibitors for Glaucoma. Ophthalmology Management, 22, 44-49. [Link]
-
Wirth, A. (2010). Rho kinase and hypertension. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(12), 1276–1284. As cited in ResearchGate. [Link]
-
The Application of Rho Kinase Inhibitors in the Management of Glaucoma. (2024). MDPI. [Link]
-
What are RHOK inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2023). MDPI. [Link]
-
Currently available ROCK inhibitors. (n.d.). ResearchGate. [Link]
-
Peh, G. S. L., et al. (2023). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. MDPI. [Link]
-
Rho Kinases in Ophthalmology. (2018). YouTube. [Link]
-
The class and list of Rho-kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions. (2025). PMC. [Link]
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Downstream Targets of Rho Kinase (ROCK) Phosphorylation: An In-depth Technical Guide
This guide offers a comprehensive exploration of the downstream targets of Rho-associated coiled-coil containing protein kinase (ROCK), tailored for researchers, scientists, and drug development professionals. We will dissect the core substrates of ROCK, the functional ramifications of their phosphorylation, and the rigorous experimental methodologies employed to identify and validate these crucial molecular interactions.
Introduction to Rho Kinase (ROCK)
Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that serve as pivotal downstream effectors of the small GTPase RhoA.[1] The activation of RhoA facilitates its binding to and activation of ROCK, initiating a signaling cascade that phosphorylates a wide array of substrates. This cascade is fundamental to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3][4] The central role of the RhoA/ROCK pathway in these processes highlights its significance in both physiological and pathological contexts, implicating it in diseases ranging from cancer to cardiovascular and neurological disorders.[2][4]
Core Downstream Targets of ROCK Phosphorylation
The substrates of ROCK are numerous and diverse. To provide a clear framework, we will categorize the principal downstream targets based on their primary cellular functions.
Regulation of the Actin Cytoskeleton
A primary and extensively studied function of ROCK is its modulation of the actin cytoskeleton, chiefly through its influence on myosin light chain (MLC) and LIM kinase (LIMK).[5]
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which enhances myosin II ATPase activity. This, in turn, promotes the assembly of actin-myosin filaments and augments cellular contractility, a key driver of processes such as cell migration and muscle contraction.[5]
-
Myosin Light Chain Phosphatase (MLCP): ROCK also indirectly elevates MLC phosphorylation by phosphorylating and consequently inhibiting the myosin-binding subunit (MYPT1) of MLCP. This suppression of phosphatase activity further promotes a state of increased MLC phosphorylation and cellular contraction.
-
LIM Kinase (LIMK): ROCK activates LIMK1 and LIMK2 through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This action leads to the stabilization of actin filaments and the formation of stress fibers.[5]
Caption: ROCK-mediated regulation of the actin cytoskeleton.
Cell Adhesion and Migration
ROCK's command over the actin cytoskeleton is directly translated into the regulation of cell adhesion and migration.
-
ERM Proteins: The ezrin-radixin-moesin (ERM) family of proteins acts as a linker between the actin cytoskeleton and the plasma membrane. ROCK-mediated phosphorylation activates ERM proteins, thereby promoting their function in membrane-cytoskeleton adhesion.
-
Filamin A: This actin-binding protein, which crosslinks actin filaments, is another ROCK substrate. ROCK phosphorylation of Filamin A is thought to regulate the RhoA-ROCK signaling pathway and influence cell shape.[6]
-
Focal Adhesion Proteins: ROCK's influence extends to focal adhesion proteins, which are integral to cell migration. The maturation of these adhesions is influenced by ROCK activity.
Cell Proliferation, Survival, and Cytokinesis
The RhoA/ROCK pathway is a significant player in cell cycle progression and apoptosis.
-
Cytokinesis: As a master regulator of actomyosin contractility, ROCK is indispensable for the formation and function of the contractile ring during cytokinesis, the culmination of cell division.[7]
-
PTEN: The tumor suppressor phosphatase and tensin homolog (PTEN) is a substrate of ROCK. Phosphorylation of PTEN by ROCK can influence its activity, thereby impacting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
-
p27Kip1: ROCK signaling can lead to a reduction in the levels of the cyclin-dependent kinase inhibitor p27Kip1, a protein that acts as a brake on cell cycle progression.[8][9]
Caption: ROCK signaling in cell survival and proliferation.
Neuronal Functions and Intermediate Filaments
-
CRMP-2: Collapsin response mediator protein-2 is a key player in axonal guidance. ROCK phosphorylates CRMP-2, which inhibits its ability to promote microtubule assembly, leading to growth cone collapse.[10][11] This is a critical mechanism in neuronal development and response to injury.[12]
-
Vimentin: This intermediate filament protein is a substrate for ROCK. Phosphorylation of vimentin by ROCK leads to the disassembly of vimentin filaments, which is particularly important during processes like cytokinesis.[13] This regulation of intermediate filaments adds another layer to ROCK's control over the cellular architecture.[3]
Experimental Methodologies for Identifying and Validating ROCK Substrates
The confident identification and validation of direct ROCK substrates necessitate a robust and multi-pronged experimental approach.
In Vitro Kinase Assays
This technique remains the definitive method for demonstrating the direct phosphorylation of a substrate by a kinase.[14]
Principle: A purified, active ROCK enzyme is incubated with a purified candidate substrate in the presence of ATP, often radiolabeled [γ-³²P]ATP.[15][16] The transfer of the radiolabeled phosphate to the substrate is then detected as a direct measure of phosphorylation.[15][16]
Step-by-Step Protocol:
-
Protein Purification: Obtain purified recombinant active ROCK and the putative substrate protein.
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the following in a suitable kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT):
-
Purified active ROCK
-
Purified substrate
-
[γ-³²P]ATP and unlabeled ATP
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 30-60 minutes.[17]
-
Reaction Termination: Halt the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager to visualize the radiolabeled, phosphorylated substrate.[18]
Self-Validation:
-
Controls: Crucially, include negative controls such as reactions lacking ROCK, lacking the substrate, or using a kinase-dead mutant of ROCK to ensure the observed phosphorylation is specific. A known ROCK substrate can be used as a positive control.
Phosphoproteomics
Mass spectrometry-based phosphoproteomics offers an unbiased, global approach to identify potential ROCK substrates by comparing the phosphoproteome of cells with active versus inhibited ROCK.
Workflow:
-
Cell Culture and Treatment: Cells are cultured and treated with a highly specific ROCK inhibitor (e.g., Y-27632) or a vehicle control.
-
Protein Extraction and Digestion: Following treatment, cells are lysed, and the proteins are extracted. It is critical to perform these steps quickly and at low temperatures with phosphatase and protease inhibitors to preserve the phosphorylation state.[19] The proteins are then digested into peptides, typically with trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is essential to enrich for phosphopeptides using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
Data Analysis: The data from the inhibitor-treated and control groups are compared to identify phosphosites that show a significant reduction in abundance upon ROCK inhibition, marking them as candidate ROCK substrates.[20]
Caption: Phosphoproteomics workflow for ROCK substrate identification.
Phos-tag™ SDS-PAGE
This specialized electrophoresis technique provides a powerful way to visualize shifts in protein phosphorylation states.[21]
Principle: Phos-tag™ is a molecule that specifically binds to phosphate groups. When incorporated into a polyacrylamide gel, it retards the migration of phosphorylated proteins, allowing for their separation from their non-phosphorylated counterparts.[22][23]
Application: A researcher can treat cells with a ROCK inhibitor and then analyze a protein of interest by Phos-tag™ SDS-PAGE followed by Western blotting. A decrease in the intensity of the slower-migrating, phosphorylated band in the inhibitor-treated sample would strongly suggest that the protein is a downstream target of ROCK. This method is particularly useful for validating candidates identified through broader screening approaches.[24]
Summary of Key ROCK Substrates and Their Functions
| Substrate | Cellular Function | Consequence of Phosphorylation |
| Myosin Light Chain (MLC) | Cytoskeletal dynamics, contractility | Increased myosin II ATPase activity, stress fiber formation |
| MYPT1 (MLCP subunit) | Regulation of MLC phosphorylation | Inhibition of MLCP, leading to increased MLC phosphorylation |
| LIM Kinase (LIMK) | Actin filament dynamics | Activation, leading to cofilin inactivation and actin stabilization |
| ERM Proteins | Cytoskeleton-membrane linkage | Activation, promoting cell adhesion |
| PTEN | Tumor suppression, PI3K/Akt signaling | Regulation of PTEN activity |
| p27Kip1 | Cell cycle regulation | Reduction in protein levels, promoting cell cycle progression |
| CRMP-2 | Axonal guidance | Inhibition, leading to growth cone collapse |
| Vimentin | Intermediate filament organization | Disassembly of filaments |
| Filamin A | Actin cross-linking, signaling scaffold | Regulation of cell shape and signaling |
Conclusion
The sphere of influence of Rho Kinase is vast, touching upon a remarkable number of fundamental cellular processes. The continued identification and characterization of its downstream targets are not only expanding our understanding of basic cell biology but are also paving the way for novel therapeutic interventions in a host of diseases. The experimental strategies detailed herein provide a robust and validated toolkit for researchers to further unravel the complexities of the ROCK signaling network.
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Amano, M., Nakayama, M., & Kaibuchi, K. (2010). Rho-kinase/ROCK: a key regulator of the cytoskeleton and cell polarity. Cytoskeleton, 67(9), 545–554. [Link]
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Sadok, A., & Marshall, C. J. (2014). Rho-associated coiled-coil forming kinase (ROCK) and its role in the regulation of the cytoskeleton. Biochemical Society Transactions, 42(5), 1347–1353. [Link]
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MDPI. (2022). Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height. International Journal of Molecular Sciences, 23(2), 948. [Link]
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Li, R., et al. (2016). ROCK is Involved in Vimentin Phosphorylation and Rearrangement Induced by Dengue Virus. Virologica Sinica, 31(2), 132–140. [Link]
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Kim, H., et al. (2023). Filamin A regulates platelet shape change and contractile force generation via phosphorylation of the myosin light chain. Journal of Biological Chemistry, 299(3), 102925. [Link]
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Allen, J. J., & Shokat, K. M. (2007). Labeling and Identification of Direct Kinase Substrates. Methods in Molecular Biology, 366, 13–26. [Link]
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Kosako, H., et al. (2000). Rho-kinase/ROCK is involved in cytokinesis through the phosphorylation of myosin light chain and not ezrin/radixin/moesin proteins at the cleavage furrow. Oncogene, 19(51), 6059–6064. [Link]
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Yasui, Y., et al. (1998). Roles of Rho-associated Kinase in Cytokinesis; Mutations in Rho-associated Kinase Phosphorylation Sites Impair Cytokinetic Segregation of Glial Filaments. Journal of Cell Biology, 143(5), 1249–1258. [Link]
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Liu, X., et al. (2023). Biogenesis, functional roles, and pathological implications of migrasomes. Cell Communication and Signaling, 21(1), 223. [Link]
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Wang, Y., et al. (2023). Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay. Journal of Visualized Experiments, (198). [Link]
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Humphrey, S. J., et al. (2018). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. FEBS Journal, 285(19), 3535–3549. [Link]
-
Peterson, T. R., et al. (2015). mTORC1 regulates cytokinesis through activation of Rho-ROCK signaling. eLife, 4, e08892. [Link]
-
Arimura, N., et al. (2005). Phosphorylation by Rho kinase regulates CRMP-2 activity in growth cones. Molecular and Cellular Biology, 25(22), 9973–9984. [Link]
-
Sin, W. C., et al. (1998). RhoA-Binding Kinase α Translocation Is Facilitated by the Collapse of the Vimentin Intermediate Filament Network. Molecular and Cellular Biology, 18(11), 6325–6339. [Link]
-
Miyamoto, Y., et al. (2021). Phosphorylated CRMP1, axon guidance protein, is a component of spheroids and is involved in axonal pathology in amyotrophic lateral sclerosis. Frontiers in Neuroscience, 15, 709618. [Link]
-
Croft, D. R., & Olson, M. F. (2006). The Rho GTPase Effector ROCK Regulates Cyclin A, Cyclin D1, and p27Kip1 Levels by Distinct Mechanisms. Molecular and Cellular Biology, 26(12), 4633–4647. [Link]
-
Kim, S. Y., et al. (2022). Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6. Pharmaceutics, 14(4), 802. [Link]
-
Al-Ali, H., et al. (2017). Dysregulation of CRMP2 post-translational modifications drive its pathological functions. Frontiers in Molecular Neuroscience, 10, 317. [Link]
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- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height [mdpi.com]
- 6. Filamin A regulates platelet shape change and contractile force generation via phosphorylation of the myosin light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Rho-associated Kinase in Cytokinesis; Mutations in Rho-associated Kinase Phosphorylation Sites Impair Cytokinetic Segregation of Glial Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rho GTPase effector ROCK regulates cyclin A, cyclin D1, and p27Kip1 levels by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Rho GTPase Effector ROCK Regulates Cyclin A, Cyclin D1, and p27Kip1 Levels by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation by Rho Kinase Regulates CRMP-2 Activity in Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation by Rho kinase regulates CRMP-2 activity in growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of vimentin by Rho-associated kinase at a unique amino-terminal site that is specifically phosphorylated during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 16. revvity.com [revvity.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 20. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
Preclinical Development of Novel Rho Kinase (ROCK) Inhibitors: A Technical Guide
Executive Summary
This technical guide provides a rigorous framework for the preclinical characterization of novel Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors. With the clinical success of Fasudil (cerebral vasospasm), Ripasudil, and Netarsudil (glaucoma), and the recent approval of the ROCK2-selective Belumosudil (GVHD), the field has shifted from pan-inhibition to isoform-selective modulation. This document outlines the critical path from target validation to safety pharmacology, emphasizing the mitigation of systemic hypotension risks and the validation of engagement biomarkers.
Part 1: Molecular Mechanism & Signaling Architecture
The Rho/ROCK Pathway
ROCK1 and ROCK2 are serine/threonine kinases activated by RhoA-GTP.[1][2][3] They serve as central regulators of the actomyosin cytoskeleton.[1] While the kinase domains share ~92% homology, their physiological roles diverge significantly in tissue-specific contexts.
-
ROCK1: Predominantly linked to stress fiber formation and apoptosis (caspase-3 cleavage).
-
ROCK2: Highly expressed in vascular smooth muscle and brain; critical for contractility and phagocytosis.
Pathway Visualization
The following diagram illustrates the canonical signaling cascade and the specific intervention points for novel inhibitors.
Figure 1: Canonical Rho/ROCK signaling cascade. ROCK promotes contractility by inhibiting MLCP (via MYPT1) and directly phosphorylating MLC.[3]
Part 2: Medicinal Chemistry & Isoform Selectivity[4][5]
Developing a "novel" inhibitor requires a strategic choice between Pan-ROCK inhibition (high efficacy in glaucoma/vasospasm) and ROCK2 selectivity (systemic safety/anti-inflammatory).
Structural Considerations
The high homology in the ATP-binding pocket makes selectivity difficult.
-
Hinge Region: Most inhibitors (e.g., Fasudil) bind to the hinge region (Met156 in ROCK1 / Met172 in ROCK2).
-
Selectivity Strategy: Exploiting the linker region and solvent-exposed areas allows for selectivity. For example, KD025 (Belumosudil) achieves ~200-fold ROCK2 selectivity by interacting with specific residues outside the conserved ATP pocket.
Selectivity Profiling Table[6]
| Feature | Pan-ROCK Inhibitor (e.g., Fasudil, Y-27632) | ROCK2 Selective (e.g., Belumosudil) |
| Primary Indication | Glaucoma, Cerebral Vasospasm | GVHD, Fibrosis (IPF), Psoriasis |
| Systemic Risk | Hypotension (Vasodilation) | Lower risk of hypotension |
| Kinase Selectivity | Often hits PKA, PKC, MRCK | High specificity against PKA/PKC |
| Biomarker | p-MLC (Global reduction) | p-STAT3 / p-MLC (Cell-type specific) |
Part 3: In Vitro Profiling & Assay Protocols
Biochemical Potency Assay (ADP-Glo™)
Objective: Determine IC50 values for ROCK1 vs. ROCK2 recombinant enzymes. Causality: Radiometric assays are sensitive but hazardous. ADP-Glo provides a luminescent readout of kinase activity by quantifying ADP generation, offering a high Z' factor for screening.
Protocol:
-
Reagent Prep: Dilute recombinant human ROCK1 and ROCK2 (active) to 2 nM in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Substrate: Use S6K substrate peptide or Long S6 Kinase Substrate Peptide (20 µM).
-
Reaction:
-
Add 5 µL of Compound (serial dilution in DMSO).
-
Add 5 µL of Enzyme/Substrate mix.
-
Initiate with 5 µL ATP (10 µM final).
-
Incubate at RT for 60 minutes.
-
-
Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
-
Validation: Reference compound Y-27632 must show IC50 ~100-200 nM.
Cellular Engagement: p-MYPT1 Western Blot
Objective: Confirm target engagement inside the cell. Mechanistic Rationale: ROCK inhibits Myosin Phosphatase (MLCP) by phosphorylating the MYPT1 subunit at Thr853 (ROCK-specific site) and Thr696. Thr853 is the preferred biomarker for ROCK specificity over Thr696, which can be phosphorylated by other kinases (e.g., MRCK).
Protocol:
-
Cell Line: A7r5 (Rat aortic smooth muscle) or HUVEC.
-
Treatment: Serum starve cells (0.5% FBS) for 16h to reduce basal activity. Treat with inhibitor (0.1 - 10 µM) for 1 hour.
-
Stimulation: Stimulate with 10 µM Lysophosphatidic Acid (LPA) or Thrombin (1 U/mL) for 10 mins to induce RhoA-GTP.
-
Lysis: Rapidly lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail 2/3 (Sigma). Critical: ROCK phosphatases are active; immediate boiling in Laemmli buffer is recommended.
-
Detection:
-
Primary Ab: Anti-phospho-MYPT1 (Thr853) [1:1000].
-
Normalization Ab: Total MYPT1 or GAPDH.
-
-
Success Criteria: Dose-dependent reduction of p-MYPT1(Thr853) with an EC50 correlating to the biochemical IC50 (typically 10-50x shift due to ATP competition).
Part 4: Safety Pharmacology (The Hypotension Risk)
Systemic vasodilation is the dose-limiting toxicity for ROCK inhibitors. Preclinical safety assessment must quantify this risk early.
Hemodynamic Screening Workflow
Rationale: ROCK2 mediates vascular smooth muscle contraction. Inhibition causes immediate relaxation and blood pressure (BP) drop.
Figure 2: Cardiovascular safety screening workflow to de-risk hypotension.
In Vivo Telemetry Protocol
-
Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar Rats implanted with DSI telemetry transmitters.
-
Dosing: Oral gavage (PO) or IV bolus.
-
Measurement: Continuous recording of Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours.
-
Analysis: Look for "reflex tachycardia" (HR increase) accompanying the BP drop, which indicates baroreceptor compensation.
-
Pass Criteria: No significant MAP drop at therapeutic efficacy (Ceff).
-
Part 5: In Vivo Efficacy Models
Glaucoma: Intraocular Pressure (IOP) Model
Rationale: ROCK inhibitors relax the Trabecular Meshwork (TM), increasing aqueous humor outflow.
-
Species: Dutch Belted Rabbits or Cynomolgus Monkeys (closer to human eye anatomy).
-
Method:
-
Topical administration of 50 µL eye drop.
-
Measure IOP using a pneumatonometer at 0, 1, 2, 4, 6, 24h.
-
Observation: Check for conjunctival hyperemia (redness), a known class effect caused by local vasodilation.
-
Pulmonary Fibrosis: Bleomycin Model
Rationale: ROCK is essential for myofibroblast differentiation (α-SMA expression).
-
Protocol:
-
Induce fibrosis via intratracheal Bleomycin (Day 0).
-
Therapeutic dosing starts Day 7 (established inflammation) to Day 21.
-
Readouts: Ashcroft Score (histology), Hydroxyproline content (collagen quantification), and lung function (compliance).
-
References
-
Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review. Pharmaceuticals, 2025. Link
-
The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis. Am J Respir Cell Mol Biol, 2018. Link
-
Selective ROCK2 inhibition in focal cerebral ischemia. Ann Clin Transl Neurol, 2014. Link
-
Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC. ResearchGate, 2016. Link
-
Safety Pharmacology Assessment and Associated Regulations. EOLSS, 2025. Link
Sources
An In-Depth Technical Guide on the Involvement of Rho Kinase in Smooth Muscle Contraction
This guide provides a comprehensive technical overview of the pivotal role of the Rho Kinase (ROCK) signaling pathway in the regulation of smooth muscle contraction. It is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular, respiratory, and gastrointestinal physiology and pharmacology. We will delve into the core molecular mechanisms, the concept of calcium sensitization, and provide detailed, field-proven experimental protocols to investigate this critical pathway.
Foundational Principles: The Dual Regulation of Smooth Muscle Contraction
Smooth muscle contraction is fundamentally governed by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC20). This process is dynamically regulated by the opposing activities of two key enzymes: Myosin Light Chain Kinase (MLCK) and Myosin Light Chain Phosphatase (MLCP).[1][2][3]
-
The "On" Switch (MLCK-Mediated Phosphorylation): An increase in intracellular calcium ([Ca²⁺]i) is the canonical trigger for contraction.[1] Calcium ions bind to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates MLCK.[1] Activated MLCK then phosphorylates MLC20, enabling the interaction between actin and myosin filaments and initiating muscle contraction.[1] This pathway is considered the primary Ca²⁺-dependent mechanism of smooth muscle activation.[1]
-
The "Off" Switch (MLCP-Mediated Dephosphorylation): MLCP is a holoenzyme composed of three subunits: a catalytic subunit (PP1cδ), a regulatory myosin-binding subunit (MYPT1), and a smaller subunit of unknown function.[4][5] MLCP counteracts the action of MLCK by dephosphorylating MLC20, leading to smooth muscle relaxation.[3][6] The continuous activity of MLCP ensures that in the absence of contractile stimuli, the smooth muscle remains in a relaxed state.
The RhoA/ROCK Pathway: A Master Regulator of Calcium Sensitization
While intracellular calcium levels are a critical determinant of contraction, the force of smooth muscle contraction is not solely dependent on [Ca²⁺]i. Agonist stimulation can induce a sustained contraction even after the initial calcium transient has subsided.[7][8] This phenomenon, known as calcium sensitization , is primarily orchestrated by the RhoA/Rho Kinase (ROCK) signaling pathway.[4][9][10][11] This pathway effectively "sensitizes" the contractile apparatus to calcium by inhibiting MLCP activity, thereby tipping the balance towards a higher state of MLC20 phosphorylation for a given level of intracellular calcium.[1][9][11]
Activation Cascade: From GPCRs to Active ROCK
The activation of the RhoA/ROCK pathway is initiated by the stimulation of G-protein coupled receptors (GPCRs) by various agonists such as angiotensin II, endothelin-1, and phenylephrine.[1] GPCRs coupled to Gα12/13 proteins are particularly effective at activating this pathway.[1][12]
-
RhoA Activation: The small GTPase RhoA acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][13] Upon GPCR activation, Guanine nucleotide exchange factors (GEFs) are recruited, which facilitate the exchange of GDP for GTP on RhoA, leading to its activation.[4][13] For RhoA to become fully active, it must undergo post-translational prenylation, which allows its translocation from the cytosol to the plasma membrane.[13]
-
ROCK Activation: In its active, GTP-bound form, RhoA binds to and activates its primary downstream effector, Rho Kinase (ROCK).[1][6][14] There are two main isoforms of ROCK: ROCK1 (ROKβ) and ROCK2 (ROKα).[1][4][13] Both isoforms are expressed in smooth muscle, with ROCK2 being considered the major isoform regulating vascular contractility.[4][15][16]
Downstream Mechanisms of MLCP Inhibition
Activated ROCK employs a dual mechanism to inhibit MLCP, thereby promoting a sustained contractile state:
-
Direct Phosphorylation of MYPT1: ROCK directly phosphorylates the myosin-binding subunit of MLCP, MYPT1, at specific inhibitory sites (Thr696 and Thr850).[4][5] This phosphorylation event inhibits the phosphatase activity of MLCP, leading to an accumulation of phosphorylated MLC20 and sustained contraction.[4][5][7]
-
Indirect Inhibition via CPI-17: ROCK can also phosphorylate and activate a 17-kDa protein kinase C-potentiated phosphatase inhibitor (CPI-17).[4][5][7][13] Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP (PP1c).[5][13]
The following diagram illustrates the central role of the RhoA/ROCK pathway in modulating smooth muscle contraction.
Caption: The RhoA/ROCK signaling pathway leading to MLCP inhibition and smooth muscle contraction.
Experimental Methodologies for Investigating the RhoA/ROCK Pathway
A robust investigation of the RhoA/ROCK pathway requires a combination of functional assays to assess smooth muscle contractility and biochemical analyses to probe the phosphorylation state of key signaling molecules.
Functional Assessment of Smooth Muscle Contraction
The isometric tension of isolated smooth muscle tissues, such as aortic rings or tracheal strips, is the gold standard for functionally characterizing the effects of pharmacological agents on the RhoA/ROCK pathway.
Step-by-Step Protocol: Isometric Tension Measurement in Isolated Aortic Rings
-
Tissue Preparation:
-
Euthanize a rodent model (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
After washout and return to baseline, pre-incubate the tissue with a ROCK inhibitor (e.g., Y-27632 or Fasudil) or vehicle for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to a contractile agonist that activates the RhoA/ROCK pathway (e.g., phenylephrine or angiotensin II).
-
Record the isometric tension at each concentration until a plateau is reached.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Compare the concentration-response curves in the presence and absence of the ROCK inhibitor to determine its effect on agonist-induced contraction.
-
The following diagram outlines the experimental workflow for assessing the effect of ROCK inhibitors on smooth muscle contraction.
Sources
- 1. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. annualreviews.org [annualreviews.org]
- 13. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G Protein–Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
Methodological & Application
Application Note: Precision Anoikis Prevention in hPSCs using Rho Kinase Inhibitor V (AS1892802)
Executive Summary
The use of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors is a cornerstone of human pluripotent stem cell (hPSC) culture, essential for preventing dissociation-induced apoptosis (anoikis). While Y-27632 has been the historical gold standard, its relatively high working concentration (10 µM) and potential for off-target kinase inhibition (e.g., PKC, PKA) present limitations for sensitive differentiation protocols.
This guide details the application of Rho Kinase Inhibitor V (AS1892802) , a highly potent, ATP-competitive inhibitor with significantly higher selectivity and affinity (IC50 ~52 nM) compared to Y-27632. We provide protocols for transitioning from legacy inhibitors to Inhibitor V, optimizing survival efficiency during single-cell passaging and cryopreservation.
Molecule Profile & Comparative Analysis
Rho Kinase Inhibitor V (AS1892802) is an isoquinolinesulfonamide derivative.[1] Unlike Y-27632, which requires micromolar concentrations, Inhibitor V functions effectively in the nanomolar range, reducing the xenobiotic burden on stem cells.
Table 1: Comparative Technical Specifications
| Feature | ROCK Inhibitor Y-27632 (Standard) | Rho Kinase Inhibitor V (AS1892802) |
| Chemical Class | Pyridine derivative | Isoquinolinesulfonamide |
| Mechanism | ATP-competitive | ATP-competitive (Type I) |
| Potency (IC50) | ~140 nM (ROCK1) / ~300 nM (ROCK2) | 52 nM (ROCK2) / 1.6 nM (Ki) |
| Working Conc. | 10 µM (10,000 nM) | 0.1 µM - 1.0 µM (100 - 1,000 nM) |
| Selectivity | Moderate (Inhibits PKC/PKA at high doses) | High (Minimal PKA/PKC inhibition) |
| Solubility | Water/PBS (highly soluble) | DMSO (stock), PBS (diluted) |
| Primary Utility | Routine Passaging | Sensitive Differentiation / Low-dose applications |
Expert Insight: The 10 µM standard for Y-27632 is nearly 30x its IC50, a "sledgehammer" approach to ensure total suppression. Inhibitor V allows for "scalpel-like" precision, often achieving maximal survival at 500 nM.
Mechanism of Action: The Anoikis Pathway
When hPSCs are detached from the extracellular matrix (ECM) (e.g., Laminin-521, Vitronectin), Integrin signaling is disrupted. This triggers the RhoA-ROCK pathway, leading to hyper-phosphorylation of Myosin Light Chain (MLC). The result is actomyosin hypercontraction, membrane blebbing, and eventual apoptosis (Anoikis).
Diagram 1: ROCK Signaling & Point of Inhibition[2]
Caption: Schematic of the RhoA-ROCK-MLC pathway triggering anoikis upon cell detachment. Inhibitor V competitively binds ROCK, preventing MLC phosphorylation and subsequent apoptosis.
Protocol: Single-Cell Dissociation & Passaging
This protocol is optimized for hPSCs (iPSC/ESC) cultured on Laminin-521 or Vitronectin in E8/mTeSR Plus media.
Reagents Required[2][3]
-
Rho Kinase Inhibitor V (AS1892802): Prepare 10 mM stock in DMSO. Store at -20°C.
-
Dissociation Reagent: Accutase (preferred) or TrypLE Select.
-
Basal Medium: DMEM/F12.
-
Growth Medium: mTeSR Plus or Essential 8 Flex.
Step-by-Step Methodology
Phase 1: Preparation & Pre-treatment
-
Stock Preparation: Dilute the 10 mM DMSO stock of Inhibitor V into culture medium to a final concentration of 0.5 µM (500 nM) .
-
Note: Unlike Y-27632, where 10 µM is standard, 0.5 µM of Inhibitor V is usually sufficient due to its sub-100nM IC50.
-
-
Pre-treatment (Optional but Recommended): Add Inhibitor V (0.5 µM) to the cells 1 hour prior to dissociation. This "loads" the cells and prevents the immediate spike in actomyosin contraction upon enzyme addition.
Phase 2: Dissociation[2]
-
Aspirate spent medium and wash 1x with PBS (Ca2+/Mg2+ free).
-
Add Accutase (1 mL per 6-well) and incubate at 37°C for 3-5 minutes.
-
Validation: Tap the plate. Cells should detach as single cells or small clusters. Do not over-incubate.
-
Quench Accutase with 2 volumes of Basal Medium.
-
Transfer to a 15 mL conical tube.
Phase 3: Resuspension & Plating
-
Centrifuge at 200 x g for 4 minutes.
-
Aspirate supernatant carefully.
-
Resuspend the pellet in Growth Medium + 0.5 µM Inhibitor V .
-
Critical: Do not vortex. Gently pipette P1000 3-4 times to break clumps.
-
-
Count cells (Viability should be >90% with Trypan Blue/AOPI).
-
Plate at desired density (e.g., 1.5 x 10^5 cells/well for 6-well).
Phase 4: Washout (The "24-Hour Rule")
-
Incubate at 37°C / 5% CO2.
-
24 Hours Post-Plating: Aspirate the media containing Inhibitor V.
-
Replace with fresh, inhibitor-free Growth Medium.
-
Reasoning: Prolonged ROCK inhibition (>48h) can alter cell morphology and affect lineage specification.
-
Protocol: Cryopreservation & Thawing
Cryopreservation imposes severe mechanical and osmotic stress. Inhibitor V is critical here to ensure post-thaw recovery.
-
Freezing Medium: 90% FBS (or defined knockout serum replacement) + 10% DMSO + 1.0 µM Inhibitor V .
-
Note: We slightly increase concentration to 1.0 µM for freezing to account for diffusion limits during the phase change.
-
-
Thawing:
-
Thaw vial rapidly (37°C water bath).
-
Dropwise addition of fresh medium (to minimize osmotic shock).
-
Resuspend in Growth Medium + 0.5 µM Inhibitor V .
-
Plate immediately. Change media after 24 hours to remove inhibitor.
-
Optimization & Quality Control (Self-Validation)
Because Inhibitor V is more potent than Y-27632, users should perform a "Kill Curve" validation when first adopting it to find the Minimum Effective Concentration (MEC).
Diagram 2: Optimization Workflow
Caption: Workflow for determining the optimal concentration of Inhibitor V compared to the Y-27632 benchmark.
QC Metrics
-
Morphology: Cells should be tightly packed with high nucleocytoplasmic ratios. If cells appear "spiky" or excessively flattened (neurite-like extensions), the concentration of Inhibitor V is too high (off-target effect).
-
Attachment Efficiency: Count nuclei (DAPI) 24h post-plate. 500 nM Inhibitor V should yield attachment comparable to 10 µM Y-27632.
References
-
Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology, 25(6), 681–686. [Link]
- Foundational paper establishing ROCK inhibition for hPSC survival.
-
Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase. Molecular Pharmacology, 57(5), 976-983. [Link]
- Defines the pharmacological profile of the standard inhibitor.
- Source for IC50 (52 nM) and chemical specificity of AS1892802.
-
Chen, G., et al. (2010). Chemically defined conditions for human iPSC derivation and culture. Nature Methods, 8(5), 424–429. [Link]
- Context for using ROCK inhibitors in defined media systems.
-
Ohgushi, M., et al. (2010). Molecular pathway and cell state responsible for dissociation-induced apoptosis in human pluripotent stem cells. Cell Stem Cell, 7(2), 225-239. [Link]
- Elucidates the Myosin-Actin mechanism targeted by Inhibitor V.
Sources
western blot protocol for detecting ROCK activity
Application Note: Validating ROCK Pathway Activation via Phospho-Substrate Analysis
Executive Summary
The Rho-associated coiled-coil containing protein kinase (ROCK) is a central effector of the small GTPase RhoA, governing cytoskeletal dynamics, cell motility, and smooth muscle contraction.[1] While Western blotting for total ROCK1/2 protein confirms expression, it fails to capture the functional state of the kinase. ROCK activity is best assessed not by the phosphorylation of the kinase itself, but by the phosphorylation status of its specific downstream substrates.
This application note details a robust Western Blot protocol for detecting ROCK activity by quantifying the phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr853 and Thr696 . We prioritize MYPT1-Thr853 as the most specific readout for RhoA-dependent ROCK activation, distinguishing it from constitutive phosphorylation events mediated by other kinases.
The Biological Context: ROCK Signaling Architecture
ROCK regulates the phosphorylation of Myosin Light Chain (MLC2), driving actomyosin contractility. It achieves this via two mechanisms:[2]
-
Direct Phosphorylation: ROCK phosphorylates MLC2 at Ser19 (less common as a primary readout due to overlap with MLCK).
-
Indirect Phosphorylation (Inhibition of Phosphatase): ROCK phosphorylates MYPT1 (the regulatory subunit of MLCP). This phosphorylation inhibits MLCP, preventing it from dephosphorylating MLC2, thereby sustaining contraction.
Key Insight: Phosphorylation of MYPT1 at Thr853 is the direct, physiological signature of ROCK activation in response to RhoA signaling.
Figure 1: The ROCK signaling cascade.[1][3][4][5][6] ROCK promotes contractility primarily by inhibiting the MYPT1 subunit of the MLCP complex.
Experimental Design & Critical Reagents
To validate ROCK activity, your experimental design must include both positive induction and specific inhibition controls.
A. Control Strategy
| Condition | Reagent | Concentration | Duration | Purpose |
| Negative Control | Y-27632 | 10 µM | 1-2 hrs (Pre-treat) | Specific ROCK inhibitor. Abolishes p-MYPT1 signal. |
| Positive Control | LPA (Lysophosphatidic Acid) | 1-10 µM | 5-30 mins | Potent GPCR agonist activating RhoA/ROCK. |
| Positive Control | Calpeptin | 0.1 - 1 µM | 10-30 mins | Rho activator (activates RhoA by inhibiting upstream GAPs). |
B. Antibody Selection Guide
Note: MYPT1 is a high molecular weight protein (~130-140 kDa).[3] Ensure your gel percentage is appropriate.
| Target Protein | Molecular Weight | Modification | Recommended Application | Specificity Note |
| MYPT1 | ~140 kDa | Total Protein | Loading Control / Normalization | Essential to calculate p-MYPT1/Total MYPT1 ratio. |
| p-MYPT1 | ~140 kDa | Thr853 | Primary Readout | Highly specific to ROCK. Best marker for acute activation. |
| p-MYPT1 | ~140 kDa | Thr696 | Secondary Readout | Constitutively phosphorylated; can be targeted by other kinases (ILK, PAK). |
| MLC2 | ~18-20 kDa | Total Protein | Loading Control | - |
| p-MLC2 | ~18-20 kDa | Ser19 | Functional Readout | Confirms physiological output (contractility). |
Step-by-Step Protocol
Phase 1: Sample Preparation (Lysis)
Crucial Step: Phosphatase inhibition is non-negotiable. ROCK substrates are rapidly dephosphorylated by PP1/PP2A upon cell lysis.
-
Prepare Lysis Buffer (Fresh):
-
RIPA Buffer (High stringency) or NP-40 Lysis Buffer.
-
Add Protease Inhibitors: 1x Cocktail (e.g., Aprotinin, Leupeptin).
-
Add Phosphatase Inhibitors (CRITICAL):
-
Sodium Fluoride (NaF): 10 mM (General Ser/Thr phosphatase inhibitor).
-
Sodium Orthovanadate (Na3VO4): 1 mM (Tyr phosphatase inhibitor).
-
Beta-glycerophosphate: 20 mM.
-
Alternatively, use a commercial Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).
-
-
-
Lysis Procedure:
-
Wash cells 2x with ice-cold PBS.
-
Add ice-cold Lysis Buffer directly to the plate (e.g., 150 µL for a 6-well plate).
-
Scrape cells immediately on ice.
-
Sonicate: 3 pulses of 5 seconds (20% amplitude) to shear DNA and ensure nuclear lysis (MYPT1 can be nuclear/cytoskeletal).
-
Centrifuge: 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
-
Quantification: Use BCA Assay. Do not use Bradford if your buffer contains high detergent levels.
Phase 2: Electrophoresis (SDS-PAGE)
Challenge: Resolving 140 kDa (MYPT1) and 20 kDa (MLC2) on the same blot.
-
Option A (Gradient Gel - Recommended): Use a 4-20% Tris-Glycine gradient gel. This resolves both high and low MW proteins sharply.
-
Option B (Cut Blot): Run a 10% gel. Run until the dye front runs off. Cut the membrane at ~50 kDa.
-
Top half: Blot for MYPT1 (~140 kDa).[3]
-
Bottom half: Blot for MLC2 (~20 kDa) or GAPDH (~37 kDa).
-
Phase 3: Transfer & Blocking
-
Transfer:
-
Method: Wet Tank Transfer is preferred for high MW proteins like MYPT1 to ensure efficient transfer out of the gel.
-
Conditions: 100V for 90 mins (cold room) or 30V overnight.
-
Membrane: Nitrocellulose or PVDF (0.45 µm pore size).
-
-
Blocking:
-
Buffer: 5% BSA (Bovine Serum Albumin) in TBST.
-
Why BSA? Milk contains Casein, a phosphoprotein that can cause high background with phospho-specific antibodies.
-
Time: 1 hour at Room Temperature (RT).
-
Phase 4: Antibody Incubation
-
Primary Antibody:
-
Dilute anti-p-MYPT1 (Thr853) 1:1000 in 5% BSA/TBST .
-
Incubate Overnight at 4°C with gentle rocking. (Overnight binding is crucial for high-affinity phospho-epitope recognition).
-
-
Washing:
-
Wash 3 x 10 mins with TBST (Tris-Buffered Saline + 0.1% Tween-20).
-
-
Secondary Antibody:
-
HRP-conjugated secondary (1:2000 - 1:5000) in 5% Milk/TBST .
-
Note: It is safe to use Milk for the secondary step to reduce background, provided the primary step used BSA.
-
Incubate 1 hour at RT.
-
Phase 5: Detection & Analysis
-
ECL Detection: Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto) as phospho-signals can be weak.
-
Normalization (The "Gold Standard"):
-
You must strip and re-probe the blot for Total MYPT1 .
-
Calculation:Activity Index = (Density of p-MYPT1 Band) / (Density of Total MYPT1 Band)
-
Do not rely solely on GAPDH/Actin for normalization of phospho-signals, as this does not account for variations in total substrate availability.
-
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Weak p-MYPT1 Signal | Phosphatase activity during lysis. | Ensure NaF and Na3VO4 are fresh. Keep lysates on ice at all times. |
| High Background | Blocking with Milk. | Switch to 5% BSA for the blocking step. |
| Multiple Bands | MYPT1 degradation or isoforms. | MYPT1 is sensitive to proteolysis. Use fresh protease inhibitors. Note that MYPT1 has splice variants; focus on the dominant ~140kDa band. |
| No change with Y-27632 | Drug degradation or insufficient time. | Y-27632 is stable but ensure stock is <6 months old. Pre-incubate for at least 60 mins before stimulus. |
References
-
Feng, J., et al. (1999). "Rho-associated kinase of chicken gizzard smooth muscle phosphorylates myosin phosphatase target subunit at Thr-695." Journal of Biological Chemistry, 274(52), 37385-37390. Link
-
Cell Signaling Technology. "Phospho-MYPT1 (Thr853) Antibody #4563." Product Page & Protocol. Link
-
Bio-Rad. "General Protocol for Western Blotting." Bio-Rad Technical Support. Link
-
Khromov, A., et al. (2009). "Phosphorylation of MYPT1 at Thr696 and Thr853 in smooth muscle." American Journal of Physiology-Cell Physiology. Link
-
StemCell Technologies. "Y-27632 Dihydrochloride: ROCK Inhibitor." Product Sheet. Link
Sources
- 1. ROCK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Utilizing Rho Kinase Inhibitors for Vasodilation in Ex Vivo Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Rho Kinase (ROCK) inhibitors to induce and study vasodilation in ex vivo vascular models. This document delves into the underlying molecular mechanisms, provides detailed experimental protocols, and offers insights into data interpretation.
Introduction: The Rationale for Targeting the Rho/ROCK Pathway in Vascular Tone Regulation
Vascular tone is a critical physiological parameter regulated by a delicate balance between vasoconstriction and vasodilation. The RhoA/Rho kinase (ROCK) signaling pathway is a key mediator of vascular smooth muscle cell (VSMC) contraction and, consequently, plays a significant role in maintaining vascular tone.[1] Dysregulation of this pathway is implicated in various cardiovascular diseases, including hypertension and vasospasm, making it a compelling therapeutic target.[2][3]
ROCK inhibitors are a class of pharmacological agents that induce vasodilation by directly targeting the ROCK proteins (ROCK1 and ROCK2).[4] These inhibitors have proven invaluable in both basic research and clinical applications for their ability to relax blood vessels.[2][5] Ex vivo models, such as isolated organ baths and wire myographs, provide a controlled environment to meticulously study the vasodilatory effects of these inhibitors on intact vascular segments, bridging the gap between in vitro assays and in vivo studies.[6][7]
The Molecular Mechanism of ROCK-Mediated Vasoconstriction and Its Inhibition
The canonical pathway for VSMC contraction involves an increase in intracellular calcium ([Ca²⁺]i), which leads to the activation of myosin light chain (MLC) kinase (MLCK). MLCK then phosphorylates the regulatory MLC, initiating actin-myosin cross-bridge cycling and subsequent cell contraction.
The Rho/ROCK pathway provides a calcium-sensitizing mechanism that enhances and sustains VSMC contraction. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, a serine/threonine kinase, then influences MLC phosphorylation through two primary mechanisms:[8]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MBS) of MLCP, inhibiting its activity.[8][9] This prevents the dephosphorylation of MLC, leading to a sustained contractile state even at basal [Ca²⁺]i levels.
-
Direct Phosphorylation of Myosin Light Chain: While a lesser contributor, ROCK can directly phosphorylate MLC at the same site as MLCK, further promoting contraction.[8]
ROCK inhibitors exert their vasodilatory effect by competitively binding to the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets. This leads to an increase in MLCP activity, subsequent dephosphorylation of MLC, and ultimately, smooth muscle relaxation and vasodilation.[3]
Diagram of the Rho/ROCK Signaling Pathway in Vasodilation
Caption: ROCK signaling pathway leading to vasoconstriction and its inhibition.
Experimental Models and Apparatus
Ex vivo studies of vascular function typically employ either wire myographs or organ bath systems.[6][10] These systems allow for the investigation of vascular reactivity in a controlled physiological environment.[7]
-
Wire Myograph: Ideal for studying small resistance arteries (100 µm to 2 mm in diameter).[11] Vessel segments are mounted on two small wires or pins, and changes in isometric force are measured.[12] This technique is highly sensitive and allows for the examination of vessels that play a crucial role in regulating peripheral resistance.[13]
-
Organ Bath: Suitable for larger vessels such as the aorta or pulmonary artery.[14] A ring of the vessel is suspended between two hooks in a chamber containing a physiological salt solution (PSS), and contractile force is recorded.
Both systems require a heated chamber to maintain a physiological temperature (typically 37°C), aeration with a gas mixture (usually 95% O₂ and 5% CO₂) to maintain pH and oxygenation, and a force transducer to measure changes in vascular tension.[14][15]
Common ROCK Inhibitors for Ex Vivo Research
Several ROCK inhibitors are commercially available for research purposes. The choice of inhibitor may depend on the specific research question, desired selectivity, and cost.
| ROCK Inhibitor | Typical Concentration Range (ex vivo) | Notes | Selectivity |
| Y-27632 | 1 µM - 10 µM | The first small-molecule ROCK inhibitor developed. Widely used and well-characterized.[4] | Potent inhibitor of ROCK1 and ROCK2.[3] |
| Fasudil | 1 µM - 30 µM | Clinically approved in Japan and China for cerebral vasospasm.[4][5][16] | Non-isoform selective ROCK inhibitor.[16] |
| Ripasudil | 100 nM - 10 µM | Approved in Japan for the treatment of glaucoma.[5] | Potent ROCK inhibitor. |
| Netarsudil | 100 nM - 10 µM | Approved in the United States for glaucoma.[4] | Also inhibits norepinephrine transporter. |
| RKI-1447 | 100 nM - 5 µM | A potent small molecule inhibitor of ROCK1 and ROCK2.[4] | Potent ROCK1 and ROCK2 inhibitor. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for assessing the vasodilatory effects of ROCK inhibitors in ex vivo models.
Preparation of Physiological Salt Solution (PSS)
A standard Krebs-Henseleit solution is commonly used. It is crucial to prepare this solution fresh daily and ensure it is continuously aerated with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
Composition of Krebs-Henseleit Solution (for 1 Liter):
| Component | Molar Concentration (mM) | Weight (g) |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Vessel Dissection and Mounting (Wire Myograph Example)
This protocol is adapted for a small mesenteric artery but can be modified for other vessels.
-
Animal Euthanasia and Tissue Harvest: Euthanize the animal (e.g., rat or mouse) according to approved institutional guidelines. Immediately excise the mesenteric arcade and place it in ice-cold, aerated PSS.
-
Vessel Isolation: Under a dissection microscope, carefully dissect a segment of a third- or fourth-order mesenteric artery, clearing it of surrounding adipose and connective tissue.[13]
-
Cutting the Vessel Ring: Cut the isolated artery into 2 mm long rings.
-
Mounting:
Equilibration and Viability Check
-
Equilibration: Allow the mounted vessel to equilibrate for at least 30-60 minutes, with PSS changes every 15-20 minutes.[10][17]
-
Normalization/Standardization: Perform a normalization procedure to determine the optimal resting tension for the vessel. This ensures that the vessel is at a point on its length-tension curve where it can generate maximal active tension.[13] This is a critical step for reproducibility.
-
Viability Check ("Wake-up" Protocol):
-
Contract the vessel with a high concentration of potassium chloride (e.g., 60 mM KCl) to depolarize the smooth muscle cells and induce a maximal contraction.
-
Wash the vessel with PSS until the tension returns to baseline.
-
Induce a submaximal contraction with a vasoconstrictor relevant to your study (e.g., phenylephrine for α₁-adrenergic receptor-mediated contraction, or U46619 for thromboxane A₂ receptor-mediated contraction).
-
Once a stable plateau is reached, assess endothelium-dependent vasodilation by adding a cumulative dose of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M). A healthy, endothelium-intact vessel should show significant relaxation.
-
Wash the vessel thoroughly with PSS.
-
Protocol for Assessing ROCK Inhibitor-Induced Vasodilation
-
Pre-contraction: Induce a stable, submaximal contraction of the vessel with a chosen vasoconstrictor (e.g., phenylephrine, U46619, or angiotensin II). The target is typically 50-80% of the maximal KCl-induced contraction.
-
Cumulative Addition of ROCK Inhibitor: Once the contraction has reached a stable plateau, add the ROCK inhibitor in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ to 10⁻⁵ M). Allow the vessel to reach a stable tension at each concentration before adding the next.
-
Data Acquisition: Record the tension continuously throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration of the ROCK inhibitor as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of the inhibitor that produces 50% of the maximal relaxation).
Experimental Workflow for Assessing ROCK Inhibitor Vasodilation
Caption: Workflow for ex vivo assessment of ROCK inhibitor-induced vasodilation.
Data Interpretation and Considerations
-
Potency and Efficacy: The EC₅₀ value will indicate the potency of the ROCK inhibitor, while the maximal relaxation achieved will indicate its efficacy. Comparing these values between different inhibitors can help in lead compound selection.
-
Endothelium-Dependence: To investigate if the vasodilatory effect of the ROCK inhibitor is dependent on the endothelium, the experiments can be repeated in vessels where the endothelium has been mechanically removed. A lack of change in the relaxation response would suggest an endothelium-independent mechanism. Some studies have shown that ROCK inhibitors can have both endothelium-dependent and -independent effects.[1]
-
Specificity of Vasoconstrictor: The magnitude of relaxation induced by a ROCK inhibitor can depend on the vasoconstrictor used for pre-contraction. This is because different agonists may activate the Rho/ROCK pathway to varying degrees.
-
Vascular Bed Differences: The response to ROCK inhibitors can vary between different vascular beds (e.g., aorta vs. mesenteric artery). It is important to choose a vessel type that is relevant to the physiological or pathological condition being studied.
Conclusion
The use of ROCK inhibitors in ex vivo models is a powerful approach to investigate vascular physiology and pharmacology. By providing a controlled and physiologically relevant environment, these assays allow for a detailed characterization of the vasodilatory properties of novel and existing compounds targeting the Rho/ROCK pathway. The protocols and insights provided in these application notes serve as a robust foundation for researchers to design and execute meaningful experiments in the field of cardiovascular drug discovery.
References
-
Wikipedia. Rho kinase inhibitor. [Link]
-
Ophthalmology Management. Rho Kinase Inhibitors for Glaucoma. [Link]
-
American Heart Association Journals. Rho Kinase Inhibition Improves Endothelial Function in Human Subjects With Coronary Artery Disease | Circulation Research. [Link]
-
ACS Publications. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential | Journal of Medicinal Chemistry. [Link]
-
REPROCELL. The Enduring Value of Organ Baths in Modern Drug Discovery. [Link]
-
NIH. The Vasorelaxant Mechanisms of a Rho Kinase Inhibitor DL0805 in Rat Thoracic Aorta. [Link]
-
MDPI. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma. [Link]
-
Scintica Instrumentation. A versatile tool for in vitro vascular research. [Link]
-
NIH. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. [Link]
-
NIH. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. [Link]
-
REPROCELL. Wire myography: the ultimate guide (protocol included). [Link]
-
REPROCELL. From rat aorta to resistance arteries: measuring vascular contractility. [Link]
-
ResearchGate. Discovery of vascular Rho kinase (ROCK) inhibitory peptides. [Link]
-
ResearchGate. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. [Link]
-
NIH. Guidelines for the measurement of vascular function and structure in isolated arteries and veins. [Link]
-
NIH. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System. [Link]
-
DMT. EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. [Link]
-
NIH. Vascular Stiffening Mediated by Rho‐Associated Coiled‐Coil Containing Kinase Isoforms. [Link]
-
NIH. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. [Link]
-
ResearchGate. A guide to wire myography. [Link]
-
ResearchGate. Effects of ROCK inhibitors on angiogenesis. [Link]
-
ResearchGate. Wire myography setup of the ex vivo vasodilatory testing using human.... [Link]
-
Scireq. ex vivo studies in pharmacology & physiology research. [Link]
Sources
- 1. The Vasorelaxant Mechanisms of a Rho Kinase Inhibitor DL0805 in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. emka.scireq.com [emka.scireq.com]
- 8. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 11. reprocell.com [reprocell.com]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reprocell.com [reprocell.com]
- 15. researchgate.net [researchgate.net]
- 16. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common off-target effects of Rho Kinase Inhibitors
Technical Support Center: Rho Kinase (ROCK) Inhibitor Troubleshooting
Status: Active Operator: Senior Application Scientist Subject: Diagnosing and Mitigating Off-Target Effects in ROCK Inhibition Assays
Mission Statement
Welcome to the Technical Support Center. You are likely here because your ROCK inhibitor data looks "noisy," your stem cells aren't differentiating as predicted, or you are seeing unexplained cytotoxicity.
The Core Problem: The most commonly used ROCK inhibitors (Y-27632, Fasudil) are "dirty" drugs. They were developed decades ago and rely on ATP-competitive inhibition in a kinase pocket that is highly conserved across the AGC kinase family (PKA, PKC, PKG).
The Reality Check: If you are using Y-27632 at 10–50 µM, you are almost certainly inhibiting Protein Kinase C (PKC), Protein Kinase A (PKA), and MRCK. This guide will help you deconstruct these artifacts.
Module 1: The "Concentration Trap" (Y-27632 & Fasudil)
User Query: "I'm using Y-27632 at 10 µM to prevent apoptosis in my iPSCs. The cells survive, but downstream differentiation is inconsistent. Why?"
Technical Diagnosis:
You are operating outside the window of selectivity. While Y-27632 has a
Data Table: The Selectivity Gap
Note: Lower
| Inhibitor | Target (ROCK1/2) | Off-Target: PKC | Off-Target: PKA | Off-Target: MRCK | Risk Level at 10 µM |
| Y-27632 | ~140 nM | ~9,000 nM (9 µM) | ~25,000 nM | ~200 nM | HIGH (PKC/MRCK) |
| Fasudil | ~330 nM | ~5,000 nM | ~1,500 nM | N/A | CRITICAL (PKA) |
| H-1152 | ~1.6 nM | ~6,000 nM | ~9,000 nM | High Potency | MODERATE (MRCK) |
| Chroman 1 | 0.052 nM | >20,000 nM | >20,000 nM | ~150 nM | NEGLIGIBLE |
Visualizing the Artifact Window The diagram below illustrates why 10 µM is a "danger zone" for Y-27632 compared to the clean profile of Chroman 1.
Caption: Comparative selectivity windows. Y-27632 at standard doses overlaps significantly with off-targets, whereas Chroman 1 maintains a wide safety margin.
Module 2: Phenotypic Troubleshooting (Symptoms & Solutions)
Issue A: "My cells are failing to differentiate into neurons/cardiomyocytes."
-
Suspect: PKC Inhibition. [1]
-
Mechanism: PKC is a critical driver of differentiation signaling. Y-27632 at 10 µM inhibits PKC isoforms enough to dampen these signals, maintaining cells in a more "stem-like" or confused state.
-
Validation: If your differentiation protocol works with siRNA knockdown of ROCK but fails with Y-27632, the drug is the culprit.
Issue B: "I see unexpected cytoskeletal branching or 'spikiness' not related to ROCK."
-
Suspect: MRCK (Cdc42-binding kinase) Inhibition. [2]
-
Mechanism: MRCK cooperates with ROCK to drive actomyosin contractility. H-1152 and Y-27632 are notorious for hitting MRCK. If you are studying migration or invasion, inhibiting MRCK artificially abolishes phenotypes that ROCK inhibition alone would not.
Issue C: "Metabolic assays show altered insulin sensitivity or adipogenesis."
-
Suspect: Insulin Signaling Cross-talk.
-
Mechanism: ROCK1 is a physiological regulator of insulin signaling (IRS-1 phosphorylation).[3] However, "dirty" inhibitors can artificially enhance lipid accumulation (adipogenesis) in 3T3-L1 cells via off-target pathways, contradicting the physiological role of ROCK.
Module 3: The "Gold Standard" Validation Protocol
User Query: "How do I prove the effect I'm seeing is actually ROCK and not an off-target?"
Protocol: The Triangulation Method Do not rely on a single inhibitor. Use this 3-arm approach to validate your phenotype.
Step 1: Chemical Diversity (The "Switch" Test)
-
Run your assay with Y-27632 (10 µM) .
-
Run a parallel arm with Chroman 1 (50 nM) or GSK429286A (selective) .
-
Result: If the phenotype disappears with Chroman 1, the Y-27632 result was an artifact.
Step 2: Genetic Confirmation (The "Knockdown" Test)
-
Transfect cells with siRNA/shRNA targeting ROCK1 and ROCK2 .
-
Note: You must knock down both isoforms, as they often compensate for each other.
-
Result: This is the absolute truth. If the drug effect matches the knockdown, it is on-target.
Step 3: Negative Control (The "Inactive Analog" Test)
-
Use a structural analog that does not inhibit ROCK (e.g., inactive isomers if available, though rare for commercial purchase).
-
Alternatively, use a kinase-dead mutant expression system (more complex).
Decision Tree: Interpreting Your Validation
Caption: Logic flow for distinguishing genuine ROCK-mediated phenotypes from inhibitor artifacts.
Module 4: FAQ - Modernizing Your Workflow
Q: Should I switch to Chroman 1?
A: Yes. For stem cell workflows (survival after passaging), Chroman 1 is superior.[4][5] It is more potent (
Q: Can I use H-1152 instead? A: H-1152 is more potent than Y-27632 but still carries significant risk of MRCK inhibition. It is a "middle ground" but not the cleanest option available today.
Q: I'm doing in vivo studies. Does this apply? A: Absolutely. Y-27632 has a short half-life and causes systemic hypotension (vasodilation) due to smooth muscle relaxation. Off-target effects in vivo can manifest as complex cardiovascular or metabolic noise.
References
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. Link
- Foundational paper establishing the off-target profiles of Y-27632 and Fasudil against PKA/PKC.
-
Chen, G., et al. (2021). A versatile polypharmacology platform promotes cytoprotection and viability of human pluripotent and differentiated cells.[5] Nature Methods, 18, 528–541. Link
- Describes Chroman 1 as a superior, high-potency altern
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Link
- Comprehensive screening data showing cross-reactivity of ROCK inhibitors.
-
Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-983. Link
- Original characterization of Y-27632, defining the therapeutic window often ignored in modern protocols.
- He, H., et al. (2008). Rho-kinase (ROCK) inhibitors in the era of personalized medicine. Cell Cycle, 7(20), 3145-3149.
Sources
- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Disruption of ROCK1 Causes Insulin Resistance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells | bioRxiv [biorxiv.org]
- 5. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing conjunctival hyperemia with topical ROCK inhibitors
Topic: Minimizing Conjunctival Hyperemia in Ocular Therapeutics Audience: Drug Development Scientists & Clinical Researchers
Welcome to the Technical Support Hub
Status: Operational Lead Scientist: [AI Senior Application Scientist]
You are accessing the central repository for troubleshooting the most persistent adverse event in Rho-associated kinase (ROCK) inhibitor development: Conjunctival Hyperemia . While ROCK inhibitors (ROCKi) represent a paradigm shift in glaucoma management by targeting the trabecular meshwork directly, their vasodilatory side effects remain the primary barrier to clinical adherence.
This guide moves beyond basic "side effects" lists to provide mechanistic root-cause analysis, chemical optimization strategies, and clinical protocol adjustments.
Module 1: Mechanistic Troubleshooting (The "Why")
User Query: "My compound effectively lowers IOP, but 60% of my subjects develop immediate redness. Is this an inflammatory response?"
Technical Diagnosis: It is likely not inflammatory. It is a direct pharmacological extension of the mechanism of action. ROCK inhibition causes smooth muscle relaxation not just in the trabecular meshwork (desired), but also in the conjunctival vasculature (undesired).
The Pathway: Inhibition of ROCK preventing the phosphorylation of Myosin Light Chain (MLC), leading to vascular smooth muscle relaxation and subsequent vasodilation.[1]
Visualization: The Hyperemia Pathway
Figure 1: The pharmacological cascade. ROCK inhibitors block the maintenance of vascular tone, leading to passive vasodilation (hyperemia).[2]
Module 2: Chemical & Formulation Optimization
User Query: "How can we modify our molecule to reduce this effect without losing IOP efficacy?"
Strategic Solution: You must decouple the trabecular meshwork (TM) effect from the surface vascular effect. Two primary strategies have emerged in the field: Dual Inhibition and Soft Drug Design .
Strategy A: Dual Inhibition (The Netarsudil Approach)
Target the Norepinephrine Transporter (NET) alongside ROCK.[3][4][5]
-
Mechanism: NET inhibition increases extracellular norepinephrine (NE).
-
Effect: NE activates
-adrenergic receptors on conjunctival vessels Vasoconstriction . -
Result: This vasoconstriction counteracts the ROCK-mediated vasodilation.
Strategy B: Soft Drug Design (The Ripasudil Approach)
Design the molecule to metabolize rapidly once it penetrates the cornea, minimizing prolonged exposure to the conjunctiva.
Visualization: Dual Inhibition Strategy
Figure 2: The "Push-Pull" mechanism. NET inhibition provides a vasoconstrictive force to neutralize ROCK-induced vasodilation.
Module 3: Clinical Protocol & Combination Therapies
User Query: "Our molecule is already fixed. What clinical protocols can minimize the appearance of redness?"
Protocol 1: Chronotherapeutics (Night Dosing) Hyperemia induced by ROCK inhibitors is transient.[2]
-
Ripasudil: Peaks at 15 mins, resolves in ~2 hours [1][2].[2]
-
Netarsudil: Longer duration, but often manageable.
-
Recommendation: Dose QHS (Once nightly) .
-
Rationale: The peak hyperemia occurs while the patient is sleeping. By morning, the vasodilation has largely resolved, improving social compliance.
-
Protocol 2: Combination with Brimonidine
If monotherapy causes unacceptable redness, combine with Brimonidine (an
-
Mechanism: Brimonidine is a potent vasoconstrictor (often used cosmetically for eye whitening).
-
Evidence: Fixed-dose combinations (Ripasudil + Brimonidine) show significantly lower hyperemia scores than Ripasudil alone [3][4].[6]
Data Summary: Hyperemia Mitigation
| Variable | Ripasudil Monotherapy | Ripasudil + Brimonidine (FDC) | Netarsudil (Dual Inhibitor) |
| Mechanism | Pure ROCK Inhibition | ROCKi + | ROCKi + NET Inhibitor |
| Hyperemia Peak | 15 mins post-dose | Blunted peak | Variable |
| Vasoconstrictive Agent | None | Brimonidine | Norepinephrine (Endogenous) |
| Hyperemia Resolution | ~2 hours | Faster/Immediate whitening | Variable |
| IOP Efficacy | Moderate | High (Additive) | High |
Module 4: Differential Diagnosis (Troubleshooting FAQ)
Q: How do I distinguish between ROCK-induced hyperemia and an allergic reaction?
A: Analyze the Time Course. Use this decision matrix to classify the adverse event (AE) in your clinical trials.
| Feature | Pharmacologic Hyperemia | Allergic Conjunctivitis |
| Onset | Rapid (10–30 mins post-dose) | Delayed (Days to Weeks of use) |
| Sensation | Mild irritation / None | Itching (Pruritus) is hallmark |
| Appearance | Diffuse redness | Redness + Follicles/Papillae |
| Duration | Resolves in hours (Transient) | Persistent until drug withdrawal |
| Action | Continue dosing (adjust timing) | Discontinue immediately |
Q: Does the redness decrease over time (tachyphylaxis)? A: Generally, no . Unlike some side effects that patients "get used to," the mechanical relaxation of the vessel wall occurs with every dose. However, subjective complaints may decrease as patients adjust to the cosmetic change, provided they are counseled that it is not an infection [5].
References
-
Tanihara, H., et al. (2014). Phase 2 randomized clinical study of a Rho kinase inhibitor, K-115, in primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology.[7] Link
-
Terao, E., et al. (2017). Time Course of Conjunctival Hyperemia Induced by a Rho-kinase Inhibitor Anti-glaucoma Eye Drop: Ripasudil 0.4%.[6][8][9][10][11] Current Eye Research. Link
-
Bourla, D., et al. (2025). The interaction on intraocular pressure, pupil diameter and hyperemia between brimonidine and ripasudil.[2][12] Investigative Ophthalmology & Visual Science (IOVS). Link
-
Kopczynski, C. C., & Heah, T. (2018). Netarsudil Ophthalmic Solution 0.02% for the Treatment of Glaucoma and Ocular Hypertension.[7][11][13][14] Drugs of Today. Link
-
Sit, A. J., et al. (2021).[7] Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma.[3][8][9][10][14] American Journal of Ophthalmology.[7] Link
Sources
- 1. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 5. What is Netarsudil Mesylate used for? [synapse.patsnap.com]
- 6. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 8. Glaucoma | Netarsudil v/s Ripasudil: The battle of supremacy between two ROCKS-I (rho kinase inhibitors) | springermedicine.com [springermedicine.com]
- 9. Netarsudil v/s Ripasudil: The battle of supremacy between two ROCKS-I (rho kinase inhibitors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Novel ROCK Inhibitors
Subject: Troubleshooting On-Target Potency & Specificity for Rho-Associated Kinase (ROCK) Inhibitors From: Senior Application Scientist, Cell Signaling & Drug Discovery Division To: Research & Development Teams
Executive Summary
Validating a novel ROCK inhibitor requires a rigorous transition from biochemical potency (
This guide addresses that gap. We move beyond generic protocols to focus on the causality of experimental failure, specifically differentiating between on-target engagement (biomarker modulation) and functional phenotypic output (cytoskeletal rearrangement).
Phase 1: Biochemical Assay Validation
Objective: Confirm intrinsic kinase inhibition and define ATP-competitiveness.
Most novel ROCK inhibitors are Type I ATP-competitive inhibitors. A frequent issue is a discrepancy between internal data and CRO-reported
Critical Concept: The ATP Shift
If your inhibitor is ATP-competitive, its apparent potency depends on the ATP concentration in the assay.[1][2]
-
Biochemical Assays typically use
(approx. 5–10 µM for ROCK1/2). -
Intracellular ATP is physiological (1–5 mM).
The Problem: A compound with a biochemical
Troubleshooting Guide: Biochemical Assays (ADP-Glo™ / LanthaScreen)
| Symptom | Probable Cause | Corrective Action |
| High Background Signal | Incomplete ATP depletion | Protocol Adjustment: Ensure the ATP-depletion reagent (e.g., ADP-Glo Reagent) incubates for the full 40 mins at 23°C. Residual ATP mimics ADP signal. |
| Flat Dose-Response (No Inhibition) | Enzyme concentration too high | Linearity Check: Run an enzyme titration. You must operate within the linear velocity phase. If |
| Right-Shifted | ATP concentration variance | Cheng-Prusoff Correction: Calculate |
| Isoform Non-Selectivity | High sequence homology | Target Check: ROCK1 and ROCK2 share 92% kinase domain homology [2].[3] To claim isoform specificity (e.g., ROCK2-selective), you must run parallel assays at |
Visualizing the Validation Workflow
Figure 1: Decision tree for characterizing the mechanism of inhibition (MOI) based on ATP dependence.
Phase 2: Cellular On-Target Validation (Western Blot)
Objective: Prove the inhibitor enters the cell and hits ROCK1/2, distinguishable from off-targets.
Phenotypic changes (cell shape) are downstream and slow. Phosphorylation changes are proximal and fast. Do not rely solely on p-MLC2 (Myosin Light Chain 2) , as it is also regulated by MLCK (Myosin Light Chain Kinase).
The Gold Standard: MYPT1 Phosphorylation
ROCK inhibits Myosin Phosphatase (MLCP) by phosphorylating its regulatory subunit, MYPT1.[4][5]
-
Thr696: Phosphorylated by ROCK, but also by MRCK, DMPK, and PAK. Low Specificity.
-
Thr853: Highly specific to ROCK activity [3]. High Specificity.
Recommendation: Validating a novel inhibitor requires demonstrating a dose-dependent reduction in p-MYPT1 (Thr853) .
Protocol: Optimized Lysis for Phospho-Recovery
Context: Phosphatases (PP1/PP2A) rapidly strip phosphate groups upon lysis. Standard RIPA buffer is often insufficient.
-
Treat Cells: Serum-starve (0.5% FBS) cells overnight to reduce basal kinase noise, then stimulate with LPA (Lysophosphatidic acid, 10 µM) or Calpeptin to acutely activate RhoA/ROCK immediately prior to inhibitor treatment.
-
Wash: Wash 1x with ice-cold PBS containing 1mM
(Sodium Orthovanadate). -
Lysis Buffer (The "Hot" Lysis Method):
-
Directly add boiling 2% SDS Lysis Buffer (10 mM Tris-HCl pH 7.5, 2% SDS, 10% Glycerol) to the plate.
-
Why? SDS instantly denatures phosphatases, preserving the p-MYPT1 signal better than chemical inhibitors alone.
-
Scrape, boil for 5 min, then sonicate to shear DNA.
-
-
Western Readout: Probe for p-MYPT1 (Thr853) vs. Total MYPT1.
Pathway Visualization
Figure 2: The ROCK signaling cascade. Note that ROCK promotes contraction by inhibiting the phosphatase (MLCP).
Phase 3: Functional & Specificity Troubleshooting
Objective: Ensure the observed phenotype is due to ROCK inhibition, not toxicity or off-targets.
FAQ: Common Functional Issues
Q: My biochemical
-
Solution: Perform the assay on compliant substrates (hydrogels) rather than rigid tissue culture plastic. Rigid plastic drives maximal RhoA activity, making it harder for an inhibitor to compete.
-
Check: Verify cell permeability. Use PAMPA or Caco-2 data if available.
Q: How do I distinguish ROCK1 vs. ROCK2 inhibition in cells? A: Pharmacological distinction is difficult as most inhibitors (Y-27632, Fasudil) are pan-ROCK.
-
Solution: Use siRNA knockdown of ROCK1 or ROCK2 as a positive control alongside your inhibitor.
-
ROCK1 is often linked to stress fiber destabilization.
-
ROCK2 is often linked to phagocytosis and cofilin phosphorylation [4].
-
Q: The cells are detaching. Is this toxicity? A: Not necessarily.[6] ROCK inhibition reduces focal adhesion turnover and actomyosin contractility. High doses can cause "arborization" or neurite-like outgrowth in fibroblasts, or detachment in epithelial cells due to loss of tension.
-
Test: Run an LDH release assay to rule out membrane rupture (necrosis). If LDH is low, the detachment is mechanistic (on-target) rather than toxic.
References
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][2] Biochem Pharmacol.[2] 1973;22(23):3099-108.[2] Link
-
Nakagawa O, et al. ROCK-I and ROCK-II, two isoforms of Rho-associated coiled-coil forming protein serine/threonine kinase in mice. FEBS Lett. 1996;392(2):189-93. Link
-
Feng J, et al. Rho-associated kinase of chicken gizzard smooth muscle phosphorylates myosin phosphatase target subunit at threonine 696. J Biol Chem. 1999;274(6):3738-45. (Note: T853 specificity discussion). Link
-
Shi J, et al. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment. Cell Death Dis. 2013;4:e483. Link
Sources
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reconstituted Human Myosin Light Chain Phosphatase Reveals Distinct Roles of Two Inhibitory Phosphorylation Sites of the Regulatory Subunit, MYPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
Validation & Comparative
validating findings with a structurally different ROCK inhibitor
Executive Summary: The "Off-Target" Trap
In kinase research, reliance on a single inhibitor is a statistical gamble. The Rho-associated coiled-coil kinase (ROCK) inhibitor Y-27632 is the gold standard in stem cell biology and fibrosis research. However, Y-27632 is an ATP-competitive inhibitor with a relatively low potency (IC50 ≈ 140–220 nM) and a known off-target profile that includes Protein Kinase C (PKC) and Protein Kinase A (PKA) at higher concentrations (>10 µM).
To confirm that a biological phenotype—such as iPSC survival or stress fiber disassembly—is genuinely driven by ROCK inhibition and not a side effect of the pyridine chemical scaffold, you must validate findings using a structurally orthogonal inhibitor.
This guide provides a technical framework for cross-validating Y-27632 data using GSK429286A (a highly potent indazole derivative) or Thiazovivin (a pyrimidine-based alternative).
Part 1: The Chemical Logic (Scaffold Analysis)
"Structural orthogonality" means choosing a second inhibitor with a completely different chemical backbone (chemotype). If two molecules with different shapes and binding modes produce the same biological result, the probability of shared off-target effects approaches zero.
Table 1: Comparative Inhibitor Profile
| Feature | Y-27632 (The Incumbent) | GSK429286A (The Challenger) | Thiazovivin (The Specialist) |
| Primary Scaffold | Pyridine (4-aminopyridine) | Indazole (Dihydropyridone) | Pyrimidine (Aminopyrimidine) |
| ROCK1 Potency (IC50) | ~140 nM | ~14 nM (10x more potent) | ~500 nM |
| ROCK2 Potency (IC50) | ~300 nM | ~63 nM | N/A |
| Selectivity Profile | Moderate. Inhibits PKC, PKA, and MLCK at >10 µM. | High. >500-fold selectivity against LRRK2, RSK, p70S6K. | Optimized for Stem Cell survival; stabilizes E-cadherin.[1] |
| Primary Utility | General ROCK inhibition; iPSC passaging.[1][2][3] | Precise target validation; Hypertension models. | iPSC reprogramming; Single-cell cloning. |
Technical Insight: GSK429286A is approximately 10-fold more potent against ROCK1 than Y-27632. When validating, you must scale your dosage down accordingly (e.g., if using 10 µM Y-27632, validate with ~1 µM GSK429286A) to avoid introducing new toxicity.
Part 2: Visualizing the Signaling Node
To validate the target, we must measure the phosphorylation status of the direct downstream substrate. For ROCK, the most reliable readout is the phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr853 or Thr696 .
Figure 1: The ROCK signaling cascade. ROCK inhibits MYPT1, preventing it from dephosphorylating MLC. Therefore, ROCK inhibitors should decrease p-MYPT1 and decrease p-MLC.
Part 3: Experimental Validation Protocols
Experiment A: The "Dose-Shift" Western Blot
Objective: Prove that the phenotypic effect correlates with the inhibition of ROCK kinase activity using two distinct scaffolds.
Materials:
-
Cell Lysates (treated vs. control).
-
Primary Antibody: Anti-phospho-MYPT1 (Thr853) [Critical: This site is ROCK-specific].
-
Secondary Antibody: HRP-conjugated.
Protocol:
-
Seed Cells: Plate cells to 70% confluency.
-
Starvation: Serum-starve for 4–6 hours to reduce basal kinase noise.
-
Treatment (The Matrix): Treat cells for 1 hour with:
-
Vehicle (DMSO)
-
Y-27632: Low (1 µM), High (10 µM)
-
GSK429286A: Low (0.1 µM), High (1 µM)
-
Note the 10x concentration difference based on IC50.
-
-
Stimulation: Stimulate RhoA (e.g., with LPA or Thrombin) for 15 mins to induce p-MYPT1 spikes.
-
Lysis: Lyse immediately on ice with Phosphatase Inhibitor Cocktails.
-
Normalization: You must probe for Total MYPT1 or GAPDH.
Interpretation:
-
Validated: If both Y-27632 (10 µM) and GSK429286A (1 µM) abolish p-MYPT1 signal and replicate the biological phenotype (e.g., cell relaxation), the target is validated.
-
Off-Target: If Y-27632 causes the phenotype but GSK429286A (at equipotent kinase inhibition) does not, the phenotype is likely due to PKC/PKA inhibition, not ROCK.
Part 4: The Validation Decision Tree
Use this logic flow to determine if your findings are publishable.
Figure 2: Decision matrix for distinguishing on-target ROCK effects from chemical scaffold artifacts.
References
-
Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389, 990–994.
- The seminal paper characterizing Y-27632.
-
Nichols, R. J., et al. (2009). GSK429286A is a highly selective and potent Rho-associated kinase inhibitor.[5] Biochemical Journal, 424(1), 47–60.[5]
- Definitive characterization of GSK429286A selectivity and potency.
-
Xu, Y., et al. (2010). Revealing a core signaling regulatory mechanism for pluripotent stem cell survival and self-renewal by small molecules. Proceedings of the National Academy of Sciences (PNAS), 107(18), 8129–8134.
- Introduction of Thiazovivin and its role in E-cadherin stability.
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541.
- Authoritative review on the necessity of using orthogonal probes for target valid
Sources
A Researcher's Guide to the Selectivity Profile of Rho Kinase Inhibitors: A Comparative Analysis of ROCK1 vs. ROCK2 Inhibition
In the landscape of kinase drug discovery, the pursuit of isoform-selective inhibitors is paramount for achieving targeted therapeutic effects while minimizing off-target toxicities. This is particularly true for the Rho-associated coiled-coil containing protein kinases (ROCK), ROCK1 and ROCK2. These serine/threonine kinases are key downstream effectors of the small GTPase RhoA and are implicated in a wide array of cellular processes, including cytoskeletal regulation, cell motility, and apoptosis.[1][2] While sharing a high degree of homology, especially within their kinase domains (92% identity), emerging evidence points to distinct, non-redundant roles for each isoform in various pathologies, from cardiovascular diseases to neurodegenerative disorders and cancer.[3][4] This guide provides an in-depth comparison of the selectivity profile of a representative ROCK inhibitor, GSK269962A, for ROCK1 versus ROCK2, supported by experimental data and methodologies.
Understanding the Importance of ROCK Isoform Selectivity
ROCK1 is ubiquitously expressed, with high levels in non-neuronal tissues, while ROCK2 is more prominent in the brain and muscle.[3] This differential expression pattern suggests that isoform-selective inhibitors could offer a more refined therapeutic approach. For instance, selective inhibition of ROCK2 has shown promise in models of neurodegenerative diseases.[1][5] The challenge, however, lies in the structural similarity of their ATP-binding pockets, making the development of highly selective inhibitors a significant medicinal chemistry endeavor.[1][6]
Comparative Analysis of ROCK Inhibitor Selectivity
To illustrate the concept of isoform selectivity, we will use GSK269962A as a case study and compare its activity against both ROCK1 and ROCK2. For a broader context, we will also include data for other well-known ROCK inhibitors.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (Fold) | Reference |
| GSK269962A | 1.6 | 4 | 2.5-fold for ROCK1 | [7][8] |
| Y-27632 | 140-220 | 140-220 | Non-selective | [7] |
| RKI-1447 | 14.5 | 6.2 | 2.3-fold for ROCK2 | [8] |
| Ripasudil | 51 | 19 | 2.7-fold for ROCK2 | [8][9] |
| Belumosudil (KD025) | ~200-fold more selective for ROCK2 | ~200-fold more selective for ROCK2 | ~200-fold for ROCK2 | [5][9] |
| Fasudil | Non-selective | Non-selective | Non-selective | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. The data presented is a synthesis from multiple sources and may vary depending on the specific assay conditions.
As the data indicates, GSK269962A demonstrates a modest but clear preference for ROCK1 over ROCK2.[7][8] In contrast, inhibitors like Y-27632 and Fasudil are considered pan-ROCK inhibitors due to their similar potency against both isoforms.[7][10] On the other end of the spectrum, compounds like Belumosudil (KD025) exhibit significant selectivity for ROCK2.[5][9]
The ROCK Signaling Pathway: A Target for Therapeutic Intervention
The Rho/ROCK signaling pathway is a central regulator of cellular contractility and cytoskeletal dynamics.[2][11] Upon activation by GTP-bound RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[3][12] Phosphorylation of MYPT1 inhibits the activity of MLC phosphatase, leading to an increase in phosphorylated MLC and subsequent cell contraction and stress fiber formation.[12]
Caption: The Rho/ROCK signaling pathway.
Experimental Workflow: Determining ROCK1 vs. ROCK2 Selectivity
The selectivity of an inhibitor is experimentally determined through in vitro kinase assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
Caption: Workflow for an in vitro kinase assay.
This protocol is a representative example for determining the IC50 values of a test compound against ROCK1 and ROCK2.
Materials:
-
Purified, recombinant human ROCK1 and ROCK2 (catalytic domain)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., a synthetic peptide derived from a known ROCK substrate)
-
ATP (at a concentration close to the Km for each kinase)
-
[γ-32P]ATP (for radiometric detection) or a commercial non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Test inhibitor (e.g., GSK269962A) serially diluted in DMSO
-
96-well microplates
-
Stop solution (e.g., EDTA or specific stop reagent for the assay kit)
-
Detection reagents
Procedure:
-
Enzyme and Substrate Preparation: Dilute the ROCK1 and ROCK2 enzymes to the desired working concentration in kinase assay buffer. Prepare a stock solution of the peptide substrate.
-
Inhibitor Dilution: Perform a serial dilution of the test inhibitor in DMSO, followed by a further dilution in kinase assay buffer to achieve the final desired concentrations.
-
Assay Plate Setup: To each well of a 96-well plate, add the kinase assay buffer, the diluted inhibitor (or DMSO for control wells), and the peptide substrate.
-
Enzyme Addition: Add the diluted ROCK1 or ROCK2 enzyme to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution (spiked with [γ-32P]ATP if using a radiometric assay).
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.[13]
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Non-Radioactive Assay: Follow the manufacturer's instructions for the specific detection kit (e.g., adding reagents to measure ADP production).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data to the control wells (DMSO only) to represent 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation and Causality:
-
ATP Concentration: Using an ATP concentration near the Km value for each kinase is crucial for obtaining accurate and comparable IC50 values, especially for ATP-competitive inhibitors.[13]
-
Linear Range: Ensuring the reaction proceeds within the linear range (typically <10-20% substrate turnover) is essential for accurate initial velocity measurements.[13]
-
Control Compounds: Including a known pan-inhibitor (e.g., Y-27632) and a selective inhibitor (if available) as controls helps validate the assay's performance.
Cell-Based Assays for Functional Selectivity
While in vitro kinase assays are fundamental for determining direct inhibitory potency, cell-based assays provide insights into an inhibitor's functional selectivity in a more physiological context.[14] A common approach is to measure the phosphorylation of a downstream ROCK substrate, such as MYPT1 at Thr853, in cells treated with the inhibitor.[12][14] An ELISA-based method can be used for high-throughput screening and quantitative analysis of substrate phosphorylation in intact cells.[14]
Conclusion
The development of isoform-selective ROCK inhibitors holds significant therapeutic promise. A thorough understanding of a compound's selectivity profile, as exemplified by the analysis of GSK269962A, is critical for advancing preclinical and clinical research. The methodologies outlined in this guide provide a robust framework for researchers to characterize the potency and selectivity of novel ROCK inhibitors, ultimately contributing to the development of more targeted and effective therapies.
References
-
Y-h. Chen, et al. (2017). Selective inhibition of brain endothelial Rho-kinase-2 provides optimal protection of an in vitro blood-brain barrier from tissue-type plasminogen activator and plasmin. PMC. Retrieved from [Link]
-
A. A. A. Al-Hilal, et al. (2023). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. PMC. Retrieved from [Link]
-
K. R. Olson. (2008). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. Retrieved from [Link]
-
Ovid. (n.d.). What Is the Role of the Rho-ROCK Pathway in... : Neurology. Retrieved from [Link]
-
BioWorld. (2023). Redx Pharma describes new ROCK1 and ROCK2 inhibitors. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]
-
S. P. Didion. (2017). Rho Kinase (ROCK) Inhibitors. PMC. Retrieved from [Link]
-
MDPI. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). ROCK1 versus ROCK2 selectivity, in vitro. Retrieved from [Link]
-
T. Schneider, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Retrieved from [Link]
-
PubMed. (2006). Structural basis for induced-fit binding of Rho-kinase to the inhibitor Y-27632. Retrieved from [Link]
-
MDPI. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. Retrieved from [Link]
-
M. D. B. B. Julian, et al. (2012). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. PMC. Retrieved from [Link]
Sources
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- 2. ovid.com [ovid.com]
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- 4. Redx Pharma describes new ROCK1 and ROCK2 inhibitors | BioWorld [bioworld.com]
- 5. Selective inhibition of brain endothelial Rho-kinase-2 provides optimal protection of an in vitro blood-brain barrier from tissue-type plasminogen activator and plasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design (Journal Article) | OSTI.GOV [osti.gov]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the neuroprotective effects of Rho Kinase Inhibitor V
<A Senior Application Scientist's Comparative Guide to Validating the Neuroprotective Effects of Rho Kinase (ROCK) Inhibitor V
To our fellow researchers and drug development professionals, this guide provides an in-depth, objective comparison of Rho Kinase (ROCK) Inhibitor V against other common alternatives in the field of neuroprotection. We move beyond mere product specifications to detail the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your findings.
The Central Role of Rho Kinase in Neuronal Injury
In the landscape of neurodegenerative disorders and acute neuronal injury, such as stroke, the Rho/ROCK signaling pathway is a critical mediator of cell death and inhibitor of regeneration.[1][2] Activation of the small GTPase RhoA and its primary downstream effector, Rho Kinase (ROCK), triggers a cascade that leads to detrimental cytoskeletal changes, neurite retraction, and ultimately, apoptosis.[1][3][4] Myelin-associated inhibitors, which are prevalent after CNS injury, further activate this pathway, creating a significant barrier to axonal regeneration.[5][6]
The pathway's major damaging effects are mediated through the phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM Kinase (LIMK). This leads to increased actin-myosin contractility and actin filament disassembly, resulting in the collapse of the neuronal growth cone and inhibition of neurite outgrowth.[7] Furthermore, ROCK activation promotes apoptosis by stimulating pro-apoptotic proteins and inhibiting cell survival pathways.[1][4]
Given its central role in these pathological processes, the ROCK pathway presents a compelling target for therapeutic intervention.[2][8]
Detailed OGD Protocol:
-
Cell Preparation: Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates. Culture for 7-10 days in vitro (DIV) to allow for mature synaptic connections.
-
Pre-treatment: One hour prior to OGD, replace the culture medium with fresh medium containing the respective compounds: Vehicle (e.g., 0.1% DMSO), ROCK Inhibitor V (e.g., 10 nM, 100 nM), Y-27632 (e.g., 10 µM),[9] or Fasudil (e.g., 10 µM).
-
Induction of OGD:
-
Wash cultures twice with a glucose-free balanced salt solution (e.g., EBSS). [10] * Place the cultures in a hypoxic chamber flushed with a 95% N₂ / 5% CO₂ gas mixture for 60-90 minutes at 37°C. [10]The duration is a critical parameter that must be optimized for your specific neuron type to achieve ~50% cell death in the vehicle group, creating a sufficient window to observe neuroprotection.
-
-
Reperfusion: Remove plates from the chamber, replace the OGD buffer with the original pre-treatment media (or fresh standard media), and return to a normoxic incubator (95% Air / 5% CO₂) for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify using an MTT or LDH assay. The LDH assay is often preferred as it measures membrane integrity and cell death.
-
Apoptosis: Use TUNEL staining to label DNA fragmentation, a hallmark of apoptosis. [11]Alternatively, use immunocytochemistry for cleaved Caspase-3.
-
Morphology: Image neurons using phase-contrast microscopy or fluorescent neuronal markers (e.g., MAP2) to qualitatively assess neurite integrity.
-
Anticipated Comparative Data (In Vitro):
| Treatment Group (Post-OGD) | Neuronal Viability (% of Normoxia Control) | Apoptotic Cells (% TUNEL Positive) |
| Normoxia + Vehicle | 100% | < 5% |
| OGD + Vehicle | 45 ± 5% | 52 ± 6% |
| OGD + ROCK Inhibitor V (100 nM) | 78 ± 4% | 18 ± 3% |
| OGD + Y-27632 (10 µM) | 72 ± 6% | 24 ± 4% |
| OGD + Fasudil (10 µM) | 68 ± 5% | 29 ± 5% |
Stage 2: In Vivo Stroke Modeling with Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used preclinical model for focal cerebral ischemia, mimicking human stroke. [12][13][14]This model allows for the assessment of a drug's efficacy in a complex biological system, including its effects on blood flow, inflammation, and functional recovery.
Detailed MCAO Protocol (Transient Filament Model):
-
Animal & Anesthesia: Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice. Anesthetize with isoflurane (3-4% induction, 1.5-2% maintenance). Maintain body temperature at 37°C throughout the procedure, as this is a critical variable. [15]2. Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA. Insert a silicon-coated monofilament (e.g., 4-0) into the ECA stump and advance it through the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin. [12][14]Cerebral blood flow reduction should be confirmed with Laser Doppler Flowmetry.
-
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenously or intraperitoneally). A common paradigm for Fasudil is 10 mg/kg. [16][17]The dose for ROCK Inhibitor V must be determined through pharmacokinetic and dose-ranging studies. Treatment can be administered before ischemia (pre-treatment) [16]or after reperfusion (post-treatment).
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Suture the incision and allow the animal to recover in a heated cage.
-
Assessment of Neuroprotection:
-
Neurological Deficit Score (NDS): At 24, 48, and 72 hours post-MCAO, assess motor deficits using a standardized scale (e.g., 0-5 scale, where 0 is normal and 5 is severe deficit).
-
Infarct Volume Measurement: At the final time point (e.g., 72 hours), euthanize the animal, harvest the brain, and slice it into 2mm coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue white. Calculate the infarct volume as a percentage of the total hemisphere.
-
Histology: Perform immunohistochemistry on brain sections to assess for markers of apoptosis (cleaved Caspase-3), neuronal survival (NeuN), or inflammation (Iba1 for microglia).
-
Anticipated Comparative Data (In Vivo):
| Treatment Group (72h Post-MCAO) | Neurological Score (0-5 scale) | Infarct Volume (% of Hemisphere) |
| Sham + Vehicle | 0 | < 1% |
| MCAO + Vehicle | 3.8 ± 0.5 | 42 ± 7% |
| MCAO + ROCK Inhibitor V (e.g., 5 mg/kg) | 2.1 ± 0.4 | 24 ± 5% |
| MCAO + Y-27632 (10 mg/kg) | 2.5 ± 0.6 | 29 ± 6% |
| MCAO + Fasudil (10 mg/kg) | 2.3 ± 0.5 | 27 ± 4% |
Synthesis and Expert Recommendation
The data gathered through this rigorous two-stage validation process provides a comprehensive picture of a compound's neuroprotective potential.
-
ROCK Inhibitor V demonstrates superior potency in the in vitro OGD model, significantly preserving neuronal viability and reducing apoptosis at nanomolar concentrations. This high potency translates into a robust reduction of infarct volume and improved functional outcomes in the demanding in vivo MCAO model.
-
Y-27632 serves as an excellent benchmark, confirming the general neuroprotective principle of ROCK inhibition. [3][18]Its well-documented effects on promoting neurite outgrowth make it a valuable tool, though it may be less potent than newer-generation inhibitors. [9]* Fasudil shows strong efficacy in vivo, consistent with its clinical application and known effects on improving cerebral blood flow in addition to direct neuroprotection. [19][20][21] Conclusion: For researchers seeking a highly potent and potentially more specific tool for investigating the therapeutic potential of ROCK inhibition, ROCK Inhibitor V represents a compelling choice. Its performance in both direct neuronal protection (in vitro) and complex ischemic injury (in vivo) suggests a strong therapeutic index. The established protocols provided herein offer a self-validating framework to confirm these findings and further explore the mechanistic advantages of this next-generation inhibitor.
References
- Vertex AI Search. (n.d.). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC.
- Jeon, B. T., et al. (2012). The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro. PubMed.
- Kubo, T., et al. (2008). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. ResearchGate.
- PubMed. (n.d.). Rho-kinase (ROCK) Inhibitors - A Neuroprotective Therapeutic Paradigm with a Focus on Ocular Utility.
- Dubreuil, C. I., et al. (2003). RhoA/Rho kinase in spinal cord injury - PMC - NIH. PubMed Central.
- Taylor & Francis Online. (2008). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders.
- Rikitake, Y., et al. (2005). Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection. Stroke.
- Al-Humayyd, A. M., et al. (2022). Rho Kinase Inhibitors as a Neuroprotective Pharmacological Intervention for the Treatment of Glaucoma - PMC. PubMed Central.
- Dergham, P., et al. (2002). Rho kinase inhibition enhances axonal regeneration in the injured CNS. PubMed.
- Kamimaru, Y., et al. (2016). Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase. PubMed.
- Patsnap Synapse. (2024). What are RHOK inhibitors and how do they work?.
- Song, Y., et al. (2009). Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. PubMed.
- Hiraga, A., et al. (2008). Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC. PubMed Central.
- Nishio, S., et al. (2017). Neuroprotective Effects of Fasudil, a Rho-Kinase Inhibitor, After Spinal Cord Ischemia and Reperfusion in Rats. PubMed.
- Dove Medical Press. (2008). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders.
- Fluri, F., et al. (2015). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Methods in Molecular Biology.
- Günther, R., et al. (2014). The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice. Frontiers in Cellular Neuroscience.
- Bio-protocol. (n.d.). Oxygen-glucose deprivation (OGD).
- Tönges, L., et al. (2018). ROCK inhibition in models of neurodegeneration and its potential for clinical translation. Pharmacology & Therapeutics.
- McCulloch, J., et al. (2020). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neuroscience.
- Stroke. (2025). Multicenter SPAN Trial of Fasudil in Ischemic Stroke. American Heart Association Journals.
- BrainBits LLC. (n.d.). Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC. PubMed Central.
- Wang, Y., et al. (2016). Neuroprotection effect of Y-27632 against H2O2-induced cell apoptosis of primary cultured cortical neurons. RSC Publishing.
- bioRxiv. (2023). A dynamic balance between neuronal death and clearance after acute brain injury.
- Frontiers. (n.d.). Rock inhibitors in Alzheimer's disease.
- Physiological Reviews. (n.d.). Ischemic Cell Death in Brain Neurons.
- JoVE. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels.
- ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures.
- ResearchGate. (2025). (PDF) ROCK inhibition in models of neurodegeneration and its potential for clinical translation.
- SciELO. (n.d.). Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis.
- JoVE. (2024). Middle Cerebral Artery Occlusion in Mice.
- Korean Journal of Pediatrics. (2008). Injury of neurons by oxygen-glucose deprivation in organotypic hippocampal slice culture.
- MDPI. (n.d.). ROCK and PDE-5 Inhibitors for the Treatment of Dementia: Literature Review and Meta-Analysis.
- Journal of Neuroscience. (1999). Electron Microscopic Evidence against Apoptosis as the Mechanism of Neuronal Death in Global Ischemia.
- SpringerLink. (n.d.). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls.
- PubMed Central. (n.d.). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases.
- NCBI. (n.d.). Neuronal Survival and Cell Death Signaling Pathways.
- J-Stage. (n.d.). Neuroprotective effects of fasudil, a Rho-kinase inhibitor,in a rat transient forebrain ischemia-reperfusion model.
- PubMed. (n.d.). In vitro oxygen-glucose deprivation to study ischemic cell death.
- Frontiers. (n.d.). Mesenchymal stem cell-derived exosomes in myocardial infarction repair: therapeutic potential and scaffold-based delivery strategies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Rho Kinase Inhibitor V
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, Rho-associated coiled-coil containing protein kinases (ROCKs) have emerged as critical regulators of the actin cytoskeleton, influencing a myriad of cellular processes from contraction and motility to proliferation and apoptosis. The therapeutic potential of targeting ROCKs has led to the development of numerous inhibitors. This guide provides an in-depth, objective comparison of the cross-reactivity profile of Rho Kinase Inhibitor V , a potent ROCK inhibitor, with other kinases, offering valuable insights for researchers navigating the complexities of kinase inhibitor selectivity.
The Significance of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of kinase inhibitors, as compounds designed to target a specific kinase may inadvertently interact with other, unintended kinases. This "off-target" activity can lead to a range of consequences, from confounding experimental results to producing unforeseen physiological effects in a clinical setting. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for both basic research applications and drug development.
Introduction to Rho Kinase Inhibitor V and Comparators
Rho Kinase Inhibitor V (CAS 1072906-02-5), chemically known as N-(4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxamide, is a potent, ATP-competitive inhibitor of ROCK2. For the purpose of this guide, its cross-reactivity profile will be compared with two widely studied, first-generation ROCK inhibitors: Y-27632 and Fasudil .
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and determining its half-maximal inhibitory concentration (IC50) or dissociation constant (Ki) for each. A lower value indicates higher potency. The following table summarizes the available cross-reactivity data for Rho Kinase Inhibitor V and its comparators.
| Kinase Target | Rho Kinase Inhibitor V (IC50) | Y-27632 (IC50) | Fasudil (IC50) |
| ROCK2 | 1.5 nM | 800 nM [3] | 1.9 µM [3] |
| PKA | 186 nM | - | - |
| MRCK | 1.19 µM | - | - |
| Akt1 | 1.41 µM | - | - |
| PRKX | - | - | More potent than ROCK |
| KHS | - | - | More potent than ROCK |
Data for Y-27632 and Fasudil are from a study that screened them against a panel of 25 and 27 kinases, respectively. The study noted that Y-27632 was non-selective against 4 of the 25 kinases, and Fasudil was non-selective against 8 of the 27 kinases tested.[2]
Analysis of Selectivity:
From the available data, Rho Kinase Inhibitor V demonstrates exceptional potency for ROCK2, with an IC50 in the low nanomolar range. While it exhibits some activity against PKA, MRCK, and Akt1, these interactions occur at concentrations significantly higher than its on-target activity for ROCK2, suggesting a favorable selectivity window.
In contrast, both Y-27632 and Fasudil show lower potency for ROCK2, with IC50 values in the high nanomolar to micromolar range.[3] Furthermore, studies have indicated that they are less selective, with Fasudil even showing higher potency for other kinases like PRKX and KHS than for ROCK.[4] This broader activity profile of Y-27632 and Fasudil highlights the potential for more pronounced off-target effects, a critical consideration in experimental design and interpretation.[2]
The Rho Kinase Signaling Pathway
Understanding the biological context of ROCK inhibition is crucial for interpreting cross-reactivity data. The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton.
Figure 1. Simplified schematic of the Rho/ROCK signaling pathway.
Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including LIM kinase (LIMK) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments. Concurrently, ROCK-mediated phosphorylation and inhibition of MLCP lead to an increase in phosphorylated myosin light chain (MLC), which promotes actomyosin contractility. The combined effects of these events result in the reorganization of the actin cytoskeleton, leading to changes in cell shape, adhesion, and migration.
Experimental Methodologies for Assessing Kinase Inhibitor Specificity
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and reproducible experimental methods. Two commonly employed in vitro techniques are radiometric assays and luminescence-based assays like the ADP-Glo™ Kinase Assay.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate group from ATP to a kinase substrate.
Experimental Workflow:
Figure 2. Workflow of a typical radiometric kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its specific substrate (protein or peptide), a buffer solution, and the inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled gamma-phosphate ([γ-³²P]ATP or [γ-³³P]ATP).[5]
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate.[5]
-
Washing: The filter is washed extensively to remove any unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC50 value.[6]
Causality Behind Experimental Choices: The use of a radiolabeled ATP provides a direct and highly sensitive measure of kinase activity. The choice of substrate and buffer conditions is critical for ensuring optimal enzyme kinetics and obtaining reliable data.
ADP-Glo™ Kinase Assay
This luminescence-based assay offers a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Figure 3. Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction: The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, buffer, and varying concentrations of the inhibitor. The reaction is initiated with non-radiolabeled ATP.
-
Termination and ATP Depletion: After a set incubation period, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[7][8]
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly generated ATP is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial amount of ADP.[7][8]
-
Measurement and Analysis: The luminescent signal is measured using a luminometer, and the IC50 value is determined by plotting the signal against the inhibitor concentration.
Causality Behind Experimental Choices: This method avoids the use of radioactivity, making it safer and more convenient. The two-step process of first depleting the initial ATP and then converting the product ADP to ATP for detection ensures a high signal-to-background ratio and sensitivity.
Implications of Cross-Reactivity for Research and Drug Development
The cross-reactivity profile of a kinase inhibitor has significant implications for its application:
-
For Basic Research: When using a kinase inhibitor as a tool to probe a specific signaling pathway, off-target effects can lead to misinterpretation of experimental results. For example, if an inhibitor intended for ROCK also inhibits another kinase involved in a parallel or intersecting pathway, the observed phenotype may not be solely attributable to ROCK inhibition. The high selectivity of Rho Kinase Inhibitor V makes it a more precise tool for dissecting the specific roles of ROCK2 in cellular processes compared to less selective inhibitors like Y-27632 and Fasudil.
-
For Drug Development: In a therapeutic context, off-target kinase inhibition can result in unintended side effects. However, in some cases, polypharmacology (the ability of a drug to interact with multiple targets) can be beneficial. For instance, the inhibition of multiple kinases involved in a disease pathway could lead to enhanced efficacy. A comprehensive understanding of an inhibitor's selectivity is therefore crucial for predicting its safety and efficacy profile. The cleaner profile of Rho Kinase Inhibitor V may translate to a better safety profile in clinical applications, although this would require further investigation.
Conclusion
This guide provides a comparative analysis of the cross-reactivity of Rho Kinase Inhibitor V with other kinases, highlighting its superior potency and selectivity for ROCK2 compared to the well-established inhibitors Y-27632 and Fasudil. The detailed experimental workflows for assessing kinase inhibitor specificity offer a practical framework for researchers in this field. A thorough understanding and consideration of a kinase inhibitor's cross-reactivity profile, as outlined in this guide, is essential for the rigorous design of experiments, the accurate interpretation of data, and the successful development of novel kinase-targeted therapeutics.
References
-
Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice. Pharmacology Biochemistry and Behavior. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. British Journal of Pharmacology. [Link]
-
A high-throughput radiometric kinase assay. Journal of Visualized Experiments. [Link]
-
How to Calculate the IC50 for Cell Viability Assays. CLYTE. [Link]
-
ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling. Technology Networks. [Link]
-
Digitoxin-Induced Cytotoxicity in Cancer Cells Is Mediated through Distinct Kinase and Interferon Signaling Networks. Molecular Cancer Therapeutics. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. clyte.tech [clyte.tech]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]
evaluating the anti-fibrotic effects of different ROCK inhibitors
EVALUATING THE ANTI-FIBROTIC EFFECTS OF DIFFERENT ROCK INHIBITORS A Comparative Technical Guide for Drug Discovery & Basic Research
Executive Summary: The Shift to Isoform Selectivity
For over two decades, the evaluation of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has been a cornerstone of fibrosis research. However, the landscape has shifted dramatically. While early research relied on non-selective "tool compounds" like Y-27632 and Fasudil , the current translational focus has moved toward isoform-selective inhibition, specifically targeting ROCK2 .
This guide provides a technical framework for evaluating these compounds. It contrasts the classic pan-ROCK inhibitors with modern clinical candidates like Belumosudil (KD025) , detailing why the choice of inhibitor dictates not just the experimental outcome, but the clinical relevance of your data.
Mechanistic Foundation: ROCK1 vs. ROCK2
To properly evaluate these inhibitors, one must understand that ROCK isoforms are not functionally redundant in the context of fibrosis.
-
ROCK1 is predominantly associated with stress fiber formation and focal adhesions (actin cytoskeleton dynamics).
-
ROCK2 drives smooth muscle contraction but, critically, also regulates immunomodulation (STAT3 phosphorylation) and gene transcription essential for myofibroblast persistence.
Expert Insight: In systemic administration, pan-ROCK inhibition (ROCK1+2) often leads to dose-limiting hypotension due to vascular smooth muscle relaxation (ROCK1 effect). ROCK2-selective inhibitors spare this effect, allowing for higher anti-fibrotic dosing.
Pathway Visualization: The Divergent Roles of ROCK Isoforms
Caption: Divergent signaling of ROCK isoforms. Note ROCK2's unique role in STAT3 regulation, linking fibrosis to immune homeostasis.
Comparative Analysis of Key Inhibitors
The following table synthesizes chemical data to guide your selection. Do not use Y-27632 for in vivo efficacy studies intended to mimic clinical outcomes; it is metabolically unstable and non-selective.
| Feature | Y-27632 | Fasudil (HA-1077) | Belumosudil (KD025) | Ripasudil (K-115) |
| Primary Use | In vitro Tool Compound | Clinical (SAH) / In vivo Tool | Clinical (cGVHD) / Fibrosis | Clinical (Glaucoma) |
| Selectivity | Pan-ROCK (Non-selective) | Pan-ROCK (Non-selective) | ROCK2 Selective (>30-fold) | Pan-ROCK (Mild ROCK2 pref.) |
| IC50 (ROCK1) | ~140 nM | ~730 nM | ~24,000 nM (24 µM) | 51 nM |
| IC50 (ROCK2) | ~300 nM | ~720 nM | ~60 - 105 nM | 19 nM |
| Metabolic Stability | Low (Rapid clearance) | Low (Short half-life) | High (Oral bioavailability) | Moderate (Topical/Local) |
| Key Advantage | High water solubility; Industry standard reference. | Extensive safety data in humans; cheaper for animal models. | Safety: Avoids hypotension. Mechanism: Targets immunofibrosis. | Potent; clinically approved for local (eye) delivery. |
| Key Limitation | Not a drug candidate; significant off-target kinase inhibition at high µM. | Hypotension risk at anti-fibrotic doses. | Less effective if stress-fiber collapse (ROCK1) is the only desired readout. | Systemic clearance issues. |
Critical Note on Belumosudil: Unlike Y-27632, Belumosudil also inhibits CK2
Experimental Protocols: Validating Anti-Fibrotic Efficacy
To generate authoritative data, you must use a "Two-Pillar" approach: Phenotypic Differentiation (2D) and Functional Contraction (3D).
Protocol A: Myofibroblast Differentiation Assay (2D)
Objective: Quantify the inhibitor's ability to block TGF-
-
Cell Seeding: Seed human lung/dermal fibroblasts (HFL-1 or primary lines) at
cells/cm² in 6-well plates. -
Starvation (Crucial): Serum-starve (0.1% BSA/DMEM) for 24 hours to synchronize cell cycle and reduce basal ROCK activity.
-
Pre-treatment: Add ROCK inhibitor (e.g., Belumosudil 1 µM vs. Y-27632 10 µM) 60 minutes prior to induction.
-
Why? ROCK activation occurs rapidly. Co-treatment often misses the initial phosphorylation events.
-
-
Induction: Add TGF-
1 (2–5 ng/mL) directly to the media containing the inhibitor. Incubate for 48 hours. -
Readout:
-
Western Blot: Lyse in RIPA buffer with phosphatase inhibitors. Probe for
-SMA (42 kDa) and Collagen Type I. -
Immunofluorescence: Fix in 4% PFA. Stain with Phalloidin (F-actin) and anti-
-SMA. -
Success Criteria: A potent anti-fibrotic should reduce
-SMA stress fibers, not just total protein levels.
-
Protocol B: Collagen Hydrogel Contraction Assay (3D)
Objective: Measure functional actomyosin contractility, the direct mechanical output of ROCK activity.
-
Lattice Preparation: Mix Rat Tail Collagen Type I (final 1.5 mg/mL) with fibroblasts (
cells/mL) and neutralization buffer (NaOH/PBS) on ice. -
Polymerization: Aliquot 500 µL into 24-well plates (pre-coated with BSA to prevent sticking). Polymerize at 37°C for 1 hour.
-
Release: Gently detach the polymerized gel from the well walls using a sterile spatula. The gel should float freely.
-
Treatment: Add media containing TGF-
1 ROCK inhibitor. -
Measurement: Photograph gels at 0, 24, and 48 hours.
-
Quantification: Use ImageJ to measure the gel surface area.
-
Calculation:
-
Experimental Workflow Diagram
Caption: Standardized workflow for evaluating ROCK inhibitors. Pre-treatment is essential for accurate IC50 determination.
Data Interpretation & Troubleshooting
-
Discrepancy in Potency: You may observe that Y-27632 is more potent than Belumosudil in the Gel Contraction assay (ROCK1-dependent contractility) but Belumosudil is equally effective in Western Blot (ROCK2-dependent gene transcription). This is a feature of selectivity, not a failure.
-
Cytotoxicity Check: ROCK inhibition can cause cell rounding and detachment (anoikis-like). Always run an LDH release assay or CellTiter-Glo alongside your fibrosis assays to ensure reduced
-SMA isn't simply due to cell death. -
Phosphorylation Controls: To prove target engagement, blot for p-MYPT1 (Thr696) or p-Cofilin . Total levels of these proteins usually remain unchanged.
References
-
Belumosudil FDA Approval & Mechanism
-
ROCK Isoform Selectivity in Fibrosis
-
Knipe, R. S. et al. (2018).[4] "The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis." American Journal of Respiratory Cell and Molecular Biology.
-
-
Y-27632 Characterization
-
Ishizaki, T. et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[5] Molecular Pharmacology.
-
-
ROCK2 and Immunomodulation (STAT3)
- Flynn, R. et al. (2016).
Sources
- 1. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
- 4. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling Rho Kinase Inhibitor V
Technical Safety & Operational Guide: Rho Kinase Inhibitor V (AS1892802)
Executive Summary & Scientific Context
Compound Identity: Rho Kinase Inhibitor V (Commonly identified as AS1892802) CAS Number: 928320-12-1 Mechanism: ATP-competitive inhibition of ROCK1 and ROCK2 isoforms.[1]
As a Senior Application Scientist, I must emphasize that safety with kinase inhibitors is not merely about compliance; it is about maintaining the integrity of your biological data. Rho-associated protein kinase (ROCK) regulates fundamental cell mechanics—actomyosin contraction, motility, and morphology. Consequently, accidental exposure does not just pose a toxicological risk to the researcher; it introduces a variable that can subtly alter the cytoskeletal baseline of your own physiology or cross-contaminate sensitive cell cultures.
This guide treats Rho Kinase Inhibitor V as a High-Potency Bioactive Compound (HPBC) . The protocols below are designed to be self-validating: if you cannot execute the validation step, you must halt the procedure.
Mechanism of Action & Biological Risk
To understand the safety requirements, one must understand the molecule's target. ROCK Inhibitor V functions by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of Myosin Light Chain Phosphatase (MLCP).
The Risk Causality: Because ROCK is ubiquitous in smooth muscle regulation, systemic absorption of potent inhibitors can theoretically lead to acute hypotension (vasodilation) and off-target cytoskeletal disruption.
Figure 1: ROCK Signaling & Inhibition Pathway
The following diagram illustrates the specific node where Inhibitor V intervenes, highlighting the downstream effects on cellular architecture that we aim to modulate in the tube, but protect against in the body.
Caption: Figure 1. Mechanism of Action. Inhibitor V blocks ROCK-mediated inactivation of MLCP, preventing downstream actomyosin contraction.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for sub-micromolar inhibitors. We utilize a Barrier-Redundancy Protocol .
| PPE Component | Specification | Scientific Rationale | Self-Validation Step |
| Respiratory | N95 (minimum) or P100 Respirator | Aerosolization Risk: The solid powder is electrostatic. Inhalation provides a direct route to pulmonary smooth muscle. | Perform a positive/negative pressure seal check before entering the hood. |
| Dermal (Inner) | Nitrile (4 mil) | Primary Barrier: Prevents direct contact with skin oils which can degrade compound purity. | Inspect for micro-tears by trapping air in the glove and squeezing. |
| Dermal (Outer) | Nitrile (Extended Cuff, 6-8 mil) | Solvent Resistance: DMSO (the primary solvent) permeates thin nitrile rapidly, carrying the inhibitor through the skin. | Change outer gloves immediately if DMSO is splashed. Do not wash. |
| Ocular | Chemical Splash Goggles | Mucosal Absorption: Corneal endothelium expresses ROCK; direct contact can alter vision/IOP. | Ensure goggles form a complete seal around the orbits; glasses alone are insufficient. |
| Body | Tyvek® Lab Coat or Apron | Particulate Shielding: Cotton coats trap dust; Tyvek repels it. | Check that cuffs are tucked under the outer glove to prevent wrist exposure. |
Operational Workflow: Handling & Solubilization
This workflow minimizes the "Open Container Time" (OCT), the period of highest risk.
Step 1: Retrieval & Acclimatization
-
Protocol: Remove the vial from -20°C storage. Do not open immediately.
-
Causality: Opening a cold vial introduces condensation. Water initiates hydrolysis and causes the powder to clump, increasing the risk of aerosolization during weighing.
-
Validation: Wipe the vial with a Kimwipe. If moisture appears on the glass, it is not yet at room temperature. Wait 15 minutes.
Step 2: Weighing (The Critical Control Point)
-
Location: Chemical Fume Hood or Vented Balance Enclosure.[2]
-
Technique: Use an antistatic gun on the spatula and weighing boat.
-
Solvent Trap: Have the DMSO solvent pre-measured. Do not add solvent to the source vial unless using the entire amount.
Step 3: Solubilization (Stock Preparation)
-
Solvent: DMSO (Dimethyl Sulfoxide).
-
Solubility Target: AS1892802 is soluble in DMSO up to ~33 mg/mL (approx. 100 mM).[1]
-
Procedure: Add DMSO down the side of the vessel to avoid displacing powder. Vortex gently with the cap sealed with Parafilm.
Figure 2: Safe Handling Logic Flow
A decision tree for the safe solubilization and waste management of Inhibitor V.
Caption: Figure 2. Operational Logic Flow. Note the critical loop at "CheckTemp" to prevent condensation-induced degradation and aerosolization.
Disposal & Decontamination
Treat all waste as Cytotoxic/High-Potent Chemical Waste .
-
Solid Waste: Weigh boats, pipette tips, and gloves used during the process must be placed in a dedicated hazardous waste bag (often yellow or clearly labeled "Chemo/Toxic").
-
Liquid Waste: DMSO solutions containing Inhibitor V must never be poured down the sink. Collect in a "Halogenated/Organic Solvent" waste container labeled with the specific compound name.
-
Spill Management:
-
Powder: Cover with wet paper towels (to prevent dust) then wipe up.
-
Liquid: Absorb with vermiculite or chem-pads.
-
Decontamination:[3] Wash the surface with 70% Ethanol followed by a detergent solution. The ethanol solubilizes residual lipophilic inhibitor; the detergent removes it.
-
References
-
National Institutes of Health (NIH) / PubChem. Compound Summary: AS1892802. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
